molecular formula C4H10NO6P B1595694 o-Phosphohomoserine CAS No. 4210-66-6

o-Phosphohomoserine

Cat. No.: B1595694
CAS No.: 4210-66-6
M. Wt: 199.1 g/mol
InChI Key: FXDNYOANAXWZHG-VKHMYHEASA-N
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Description

O-Phosphohomoserine, also known as homoserine phosphate, belongs to the class of organic compounds known as l-alpha-amino acids. These are alpha amino acids which have the L-configuration of the alpha-carbon atom. O-Phosphohomoserine is soluble (in water) and a moderately acidic compound (based on its pKa). O-Phosphohomoserine exists in all eukaryotes, ranging from yeast to humans. O-Phosphohomoserine participates in a number of enzymatic reactions. In particular, O-Phosphohomoserine can be biosynthesized from L-homoserine through the action of the enzyme homoserine kinase. In addition, O-Phosphohomoserine can be converted into L-threonine;  which is catalyzed by the enzyme threonine synthase. Outside of the human body, O-phosphohomoserine can be found in a number of food items such as malabar spinach, wheat, common grape, and chinese chives. This makes O-phosphohomoserine a potential biomarker for the consumption of these food products.
O-phospho-L-homoserine is the L-enantiomer of O-phosphohomoserine. It has a role as an Escherichia coli metabolite. It is a conjugate acid of an O-phosphonato-L-homoserine(2-).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-4-phosphonooxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H10NO6P/c5-3(4(6)7)1-2-11-12(8,9)10/h3H,1-2,5H2,(H,6,7)(H2,8,9,10)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXDNYOANAXWZHG-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COP(=O)(O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(COP(=O)(O)O)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60962276
Record name O-Phosphonohomoserine
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Molecular Weight

199.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name O-Phosphohomoserine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003484
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

4210-66-6
Record name O-Phosphono-L-homoserine
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Record name O-Phosphohomoserine
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Record name O-Phosphonohomoserine
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Record name O-Phosphohomoserine
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

o-Phosphohomoserine biosynthesis pathway in bacteria and plants.

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Researchers, Metabolic Engineers, and Drug Development Scientists Focus: Comparative biochemistry, enzymatic kinetics, and experimental validation of the O-phosphohomoserine (OPHS) node in E. coli, C. glutamicum, and Plants.

Executive Summary: The Metabolic Switchboard

O-Phosphohomoserine (OPHS) represents a critical high-energy intermediate in the aspartate-derived amino acid family. Unlike its metabolic cousins, O-succinylhomoserine (OSHS) and O-acetylhomoserine (OAHS), OPHS serves as a universal precursor for L-Threonine across bacteria and plants. However, its role in L-Methionine biosynthesis reveals a sharp phylogenetic divergence:

  • Plants: OPHS is the obligate precursor for both Threonine and Methionine (via transsulfuration).[1]

  • Enteric Bacteria (E. coli): OPHS is exclusively channeled to Threonine; Methionine is derived from OSHS.

  • Actinobacteria (Streptomyces): Recent discoveries (2024) identify a direct OPHS

    
     Homocysteine route via the metM gene product, bypassing canonical transsulfuration.
    

This guide details the enzymatic architecture of this pathway, focusing on the gatekeeper enzyme Homoserine Kinase (HSK) , and provides a validated protocol for kinetic characterization.

The Metabolic Architecture

The biosynthesis of OPHS begins with the phosphorylation of L-homoserine. This step is thermodynamically irreversible and commits carbon flux toward the phosphorylated branch, away from the acyl-homoserine branches (succinyl/acetyl) used for methionine in many bacteria.

Pathway Visualization

The following diagram illustrates the divergence between plant and bacterial systems. Note the central role of Homoserine Kinase (HSK).

OPHS_Pathway Asp L-Aspartate ASA Aspartate Semialdehyde Asp->ASA AK / ASD HSer L-Homoserine ASA->HSer Homoserine Dehydrogenase (HSD) OPHS O-Phosphohomoserine (OPHS) HSer->OPHS Homoserine Kinase (HSK/ThrB) OSHS O-Succinylhomoserine (OSHS) HSer->OSHS MetA (E. coli) Thr L-Threonine OPHS->Thr Threonine Synthase (TS/ThrC) CysT Cystathionine OPHS->CysT CGS (Plants) OSHS->CysT MetB Thr->HSer Feedback Inhibition (Competitive) Met L-Methionine CysT->Met CBL / MS

Figure 1: The OPHS Divergence. Red nodes/arrows indicate the OPHS-specific flux. Dashed lines indicate organism-specific variations.

Enzymology of Homoserine Kinase (HSK)[2][3][4]

The enzyme Homoserine Kinase (EC 2.7.1.39) , encoded by thrB in E. coli and C. glutamicum, acts as the committed step for threonine biosynthesis.

Reaction Mechanism

HSK catalyzes the ATP-dependent phosphorylation of the hydroxyl group of L-homoserine:



  • Kinetics: The reaction typically follows an ordered Bi-Bi mechanism . ATP binds first to induce a conformational change that creates the binding pocket for L-homoserine.

  • Substrate Inhibition: High concentrations of L-homoserine can lead to uncompetitive inhibition in certain bacterial species, likely by binding to the enzyme-ADP complex.

Regulation and Feedback

The regulation of HSK is a primary target for metabolic engineering.

  • Competitive Inhibition: L-Threonine acts as a competitive inhibitor against L-homoserine.[2][3] This is the primary feedback loop. As threonine levels rise, HSK activity is throttled, preventing wasteful accumulation of OPHS.

  • Structural Basis: In C. glutamicum, threonine mimics homoserine but lacks the hydroxyl group necessary for phosphorylation, effectively jamming the active site without undergoing catalysis.

Experimental Protocol: Coupled Enzyme Assay

To quantify HSK activity, direct measurement of OPHS is difficult due to its instability and lack of chromophores. The industry standard is the Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) coupled assay , which links ADP production to NADH oxidation.

Principle
  • HSK Step: Homoserine + ATP

    
     OPHS + ADP
    
  • PK Step: ADP + PEP

    
     ATP + Pyruvate[4][5]
    
  • LDH Step: Pyruvate + NADH + H

    
    
    
    
    
    Lactate + NAD
    
    

Readout: Decrease in absorbance at 340 nm (oxidation of NADH).[4][5][6] Stoichiometry is 1:1 (1 mole NADH oxidized = 1 mole OPHS formed).

Reagents & Setup
ReagentStock Conc.Final Conc.Role
HEPES (pH 7.6)1.0 M100 mMBuffer
KCl2.0 M100 mMIonic strength
MgCl

1.0 M10 mMCofactor for ATP
ATP100 mM5 mMPhosphate donor
NADH10 mM0.2 mMChromophore
PEP100 mM1.0 mMATP regeneration
PK/LDH Mix--5 U eachCoupling enzymes
L-Homoserine100 mM0-10 mMSubstrate (Variable)
Workflow Visualization

Coupled_Assay Substrate Homoserine + ATP Product1 OPHS + ADP Substrate->Product1 HSK Coupling1 Pyruvate Kinase (PEP -> Pyruvate) Product1->Coupling1 ADP drives PK Coupling2 LDH (NADH -> NAD+) Coupling1->Coupling2 Pyruvate drives LDH Signal Absorbance Drop (340 nm) Coupling2->Signal Quantify Rate

Figure 2: The PK/LDH Coupled Assay Logic. This system ensures ATP regeneration, maintaining steady-state kinetics.

Step-by-Step Protocol
  • Blank Preparation: Prepare a master mix containing all reagents except L-homoserine. This controls for background ATPase activity or NADH oxidation.[7]

  • Equilibration: Incubate the spectrophotometer cuvette at 25°C (or 30°C for C. glutamicum enzymes) for 5 minutes.

  • Baseline: Monitor

    
     for 1 minute to ensure stability.
    
  • Initiation: Add L-homoserine to start the reaction. Mix by inversion immediately.

  • Measurement: Record

    
     for 3–5 minutes. Select the linear portion of the slope.
    
  • Calculation:

    
    
    
    • 
       = 6.22 mM
      
      
      
      cm
      
      
    • 
       = path length (1 cm)
      

Bioengineering & Applications

The "Methionine Fork" in Drug Development

Because mammals lack the aspartate pathway (methionine and threonine are essential amino acids), enzymes like HSK and Threonine Synthase are high-value targets for herbicide development and antimicrobial agents .

  • Targeting Strategy: An inhibitor of HSK would starve the plant/bacteria of threonine.

  • Screening: The coupled assay described above is suitable for High-Throughput Screening (HTS) of small molecule libraries.

Metabolic Engineering for Amino Acid Production

In industrial biotechnology (e.g., C. glutamicum fermentation), the goal is often to maximize Threonine or Methionine yield.

  • To maximize Threonine: Overexpress thrB (HSK) and introduce point mutations (e.g., G378E in HSD) to desensitize the pathway to feedback inhibition.

  • To maximize Methionine (in bacteria): The native HSK pathway competes with the methionine branch. Engineers often downregulate HSK to force flux toward O-succinylhomoserine. However, recent work in Streptomyces has identified MetM , an enzyme that converts OPHS directly to homocysteine [1].[8][9] This offers a novel route to engineer methionine production in organisms lacking the succinyl-CoA machinery.

References

  • Discovery of a novel methionine biosynthetic route via O-phospho-L-homoserine. Source: PubMed / ResearchGate (2024) Significance: Identifies the MetM enzyme, linking OPHS directly to methionine in Streptomyces, bridging the gap between plant and bacterial pathways.

  • Homoserine kinase of Escherichia coli: kinetic mechanism and inhibition by L-aspartate semialdehyde. Source: Journal of Biological Chemistry Significance:[10] Establishes the ordered Bi-Bi mechanism and kinetic constants (

    
    ) for HSK.
    
    
  • The specific features of methionine biosynthesis and metabolism in plants. Source: PNAS Significance:[11] Authoritative review on the plant-specific transsulfuration pathway utilizing OPHS.

  • An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Kinase Kinetics. Source: Bio-protocol / NIH Significance: Provides the foundational methodology for the PK/LDH coupled assay used to validate HSK activity.

Sources

The specific role of o-Phosphohomoserine in the threonine biosynthetic pathway.

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Metabolic Architecture, Enzymology, and Experimental Validation

Executive Summary

O-Phosphohomoserine (OPHS) serves as the obligate, high-energy intermediate in the biosynthesis of threonine from aspartate. In the metabolic architecture of plants and bacteria, OPHS represents a critical metabolic fulcrum : it is the branch point where carbon flux diverges between threonine synthesis (via Threonine Synthase) and methionine synthesis (via Cystathionine


-synthase).

This guide dissects the role of OPHS, detailing the PLP-dependent mechanism of its conversion, its allosteric regulation, and validated protocols for its experimental assay. For drug development professionals, this pathway presents a high-value target, as the OPHS-utilizing enzymes are absent in mammals, offering a route for selective antibiotic and herbicide development.

The Metabolic Architecture: OPHS as a Branch Point

In the aspartate family of amino acids, the pathway flows linearly from aspartate to homoserine. Here, the pathway bifurcates based on the organism's evolutionary lineage. Understanding this distinction is vital for target selection in antimicrobial research.

  • Bacteria (e.g., E. coli) & Plants: Homoserine is phosphorylated to O-Phosphohomoserine (OPHS) . This activated intermediate is then partitioned between Threonine and Methionine.

  • Fungi & Yeast: Homoserine is acetylated to O-Acetylhomoserine , which serves as the branch point.[1][2]

Therefore, inhibitors designed against OPHS-utilizing enzymes (Threonine Synthase) are specific to bacterial and plant systems, sparing fungal hosts and mammalian cells (which lack the pathway entirely).

Pathway Visualization

The following diagram illustrates the position of OPHS as the divergent node in bacteria and plants.

ThreoninePathway cluster_enzymes Asp Aspartate HSer Homoserine Asp->HSer Multiple Steps OPHS O-Phosphohomoserine (OPHS) HSer->OPHS ATP -> ADP ThrB Homoserine Kinase (ThrB) HSer->ThrB Thr L-Threonine OPHS->Thr H2O Met L-Methionine OPHS->Met Transsulfuration Pi Inorganic Phosphate (Pi) OPHS->Pi Released ThrC Threonine Synthase (ThrC) OPHS->ThrC CGS Cystathionine Gamma-Synthase OPHS->CGS ThrB->OPHS ThrC->Thr CGS->Met

Figure 1: The OPHS Branch Point. OPHS is synthesized by Homoserine Kinase and consumed by Threonine Synthase (generating Threonine) or Cystathionine


-synthase (generating Methionine precursors).
Mechanistic Enzymology

The conversion of OPHS to Threonine is catalyzed by Threonine Synthase (ThrC) (EC 4.2.3.1).[3] This reaction is chemically complex because it involves the replacement of a phosphate group (at the


-carbon) with a hydroxyl group (from water) while retaining the configuration at the 

-carbon.
The Role of Pyridoxal Phosphate (PLP)

ThrC is a PLP-dependent enzyme.[4] The phosphate group on OPHS acts as a leaving group, which is unusual for biological systems without ATP coupling, but the high energy of the PLP-substrate complex facilitates this.

Mechanism Steps:

  • Transimination: OPHS binds to the enzyme; the amine group of OPHS displaces the active site lysine to form an external aldimine with PLP.

  • 
    -Proton Abstraction:  A base in the active site removes the 
    
    
    
    -proton, stabilizing the carbanion via the conjugated PLP ring (quinonoid intermediate).
  • 
    -Elimination:  The phosphate group is eliminated, generating a 
    
    
    
    -unsaturated intermediate (amino-crotonate derivative). This is the irreversible step that commits the molecule to threonine formation.
  • 
    -Addition:  Water attacks the 
    
    
    
    -double bond.
  • Reprotonation & Release: The intermediate is reprotonated, and the product (Threonine) is released, regenerating the PLP-enzyme complex.

Regulation: The SAM Switch (Plant Specific)

In plants, Threonine Synthase is allosterically activated by S-Adenosylmethionine (SAM) .[4]

  • Logic: SAM is a product of the Methionine pathway.[4] High levels of SAM indicate that the cell has sufficient Methionine.

  • Effect: SAM binds to ThrC, inducing a conformational change that increases the enzyme's affinity for OPHS by nearly 100-fold. This diverts the OPHS flux away from Methionine synthesis and toward Threonine synthesis, balancing the amino acid pools.

Experimental Workflow: Validating ThrC Activity

To study OPHS metabolism or screen for inhibitors of Threonine Synthase, researchers require a robust assay. Because the reaction releases inorganic phosphate (Pi), a colorimetric Malachite Green Assay is the gold standard for high-throughput screening.

Protocol: Malachite Green Phosphate Release Assay

Objective: Quantify the conversion of OPHS to Threonine by measuring liberated Pi.

Reagents:

  • Substrate: O-Phosphohomoserine (Commercial or enzymatically synthesized via ThrB).

  • Enzyme: Purified Recombinant Threonine Synthase (ThrC).

  • Detection: Malachite Green Reagent (Acidified Ammonium Molybdate + Malachite Green).

Workflow Visualization:

AssayWorkflow Step1 Step 1: Reaction Assembly Mix Buffer (pH 7.5), PLP (50 µM), ThrC Enzyme, and OPHS Substrate Step2 Step 2: Incubation 37°C for 10-30 minutes (Allows Pi release) Step1->Step2 Step3 Step 3: Quenching & Detection Add Malachite Green Reagent (Stops reaction, binds Pi) Step2->Step3 Step4 Step 4: Color Development Incubate 15 mins at Room Temp Formation of Green Molybdate Complex Step3->Step4 Step5 Step 5: Quantification Measure Absorbance at 620-650 nm Step4->Step5

Figure 2: Malachite Green Assay Workflow. A discontinuous assay protocol for monitoring Threonine Synthase activity.

Critical Technical Notes (Self-Validation):

  • Phosphate Contamination: All glassware must be acid-washed. Commercial OPHS often contains free phosphate; run a "No Enzyme" blank to subtract background signal.

  • Linearity: The Malachite Green signal saturates quickly. Ensure Pi concentration remains between 2–50 µM. Dilute samples if necessary.

  • PLP Interference: High concentrations of PLP can absorb at similar wavelengths. Ensure the blank contains the same PLP concentration as the sample.

Quantitative Data: Kinetic Parameters

When characterizing Threonine Synthase from E. coli versus A. thaliana (Plant), distinct kinetic profiles are observed due to the SAM activation requirement in plants.

ParameterE. coli ThrCA. thaliana ThrC (No SAM)A. thaliana ThrC (+ SAM)
Km (OPHS) ~0.3 mM> 2.0 mM~0.05 mM
kcat (s⁻¹) ~4.0LowHigh
Regulation Constitutive / Weak FeedbackInactive StateActivated (40-fold increase)
Mechanism Direct PLP catalysisAllosteric gatingAllosteric gating

Note: Data represents consensus values from kinetic characterization studies (see References).

Therapeutic & Industrial Implications
Antibiotic Discovery

Since humans lack the aspartate pathway (Threonine is an essential amino acid), inhibitors of Homoserine Kinase (ThrB) or Threonine Synthase (ThrC) are attractive antibiotic targets.

  • Strategy: A transition-state analog mimicking the

    
    -unsaturated intermediate of the ThrC reaction can lock the enzyme.
    
  • Selectivity: High selectivity is assured as no homologous human enzymes exist.

Industrial Fermentation

In the production of L-Threonine for animal feed (a multi-billion dollar market):

  • Strain Engineering: Industrial E. coli strains are engineered to overexpress thrB and thrC.

  • Debottlenecking: The supply of OPHS is often the rate-limiting step. Enhancing Homoserine Kinase activity and removing feedback inhibition by threonine is a standard yield-optimization strategy.

References
  • Cohen, G. N., & Saint-Girons, I. (1987). Biosynthesis of threonine, lysine, and methionine.[5] Escherichia coli and Salmonella typhimurium: Cellular and Molecular Biology.

  • Laber, B., et al. (1994). Mechanism of the reaction catalyzed by threonine synthase from Escherichia coli. Biochemistry, 33(11), 3413–3423.

  • Curien, G., et al. (1998). Allosteric activation of Arabidopsis threonine synthase by S-adenosylmethionine.[4] Biochemistry, 37(36), 12868–12875.

  • Kaplan, M. M., & Flavin, M. (1966).

    
    -Synthase of Salmonella: Mechanism of the Reaction. Journal of Biological Chemistry, 241, 5781-5789. 
    
  • Sigma-Aldrich Technical Bulletin. (2023). Malachite Green Phosphate Assay Kit Protocol.

Sources

Investigating o-Phosphohomoserine's involvement in methionine biosynthesis in prokaryotes.

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the investigation of O-phosphohomoserine (OPHS) as a non-canonical but critical intermediate in prokaryotic methionine biosynthesis. While traditionally associated with plants and specific archaea, recent discoveries (including the MetM/MetO pathway in Streptomyces) have elevated OPHS as a high-value target for antimicrobial development and metabolic engineering.

Executive Summary

In the canonical bacterial landscape, methionine biosynthesis proceeds via succinylated (OSHS) or acetylated (OAHS) homoserine intermediates.[1] However, a distinct subset of prokaryotes—including Streptomyces species, Pseudomonas (under specific conditions), and various Archaea—utilize O-phosphohomoserine (OPHS) . This pathway represents a unique metabolic divergence where the fate of OPHS acts as a critical "switch" between Threonine and Methionine biosynthesis. This guide provides the mechanistic grounding and experimental protocols required to characterize, assay, and target this pathway.

Part 1: The Mechanistic Landscape

The Metabolic Fork: Threonine vs. Methionine

In OPHS-utilizing prokaryotes, Homoserine Kinase (HSK) phosphorylates homoserine to generate OPHS.[2] This molecule sits at a high-stakes competitive branch point:

  • Threonine Synthesis: Threonine Synthase (TS) converts OPHS to L-threonine and phosphate.[3]

  • Methionine Synthesis:

    • The Archaeal/Plant Route: Cystathionine

      
      -synthase (CGS)  condenses OPHS with cysteine to form cystathionine (Transsulfuration).[4][5][6]
      
    • The Bacterial "MetM" Route (Novel): The recently identified MetM enzyme hijacks OPHS and, using a sulfur-carrier protein (MetO ), converts it directly to homocysteine (Direct Sulfhydrylation).

Why This Matters for Drug Development

Mammals lack the methionine biosynthetic machinery entirely. Most characterized pathogens use the O-succinyl/acetyl routes. Pathogens utilizing the OPHS route (e.g., specific Streptomyces, opportunistic Pseudomonas strains, or emerging archaeal pathogens) present a unique target: Homoserine Kinase and MetM . Inhibiting HSK starves the cell of both Threonine and Methionine, a dual-action lethality not found in the canonical pathway.

Pathway Visualization

The following diagram illustrates the competitive divergence at OPHS.

MetBiosynthesis Asp L-Aspartate HSer L-Homoserine Asp->HSer Canonical Steps OPHS O-Phosphohomoserine (OPHS) HSer->OPHS Homoserine Kinase (HSK) Thr L-Threonine OPHS->Thr Threonine Synthase (TS) Cyst Cystathionine OPHS->Cyst CGS (Type II) HCys Homocysteine OPHS->HCys MetM Cyst->HCys CBL Met L-Methionine HCys->Met Met Synthase MetO MetO-SH (Sulfur Carrier) MetO->HCys Sulfur Donor

Caption: The OPHS Branch Point. HSK generates OPHS, which is competitively consumed by TS (Threonine) or MetM/CGS (Methionine).[2]

Part 2: Experimental Characterization

Protocol A: Validating Homoserine Kinase (HSK) Activity

HSK is the "gatekeeper" enzyme. To study this pathway, you must first validate the production of OPHS.

Principle: This is a coupled spectrophotometric assay. HSK transfers a phosphate from ATP to Homoserine, producing ADP. Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH) regenerate ATP and consume NADH. The rate of NADH oxidation (decrease in A340) is directly proportional to HSK activity.

Reagents:

  • Buffer: 100 mM HEPES-KOH (pH 7.5), 10 mM MgCl₂, 100 mM KCl.

  • Substrates: 10 mM L-Homoserine, 5 mM ATP.

  • Coupling System: 1 mM Phosphoenolpyruvate (PEP), 0.2 mM NADH, 5 U/mL Pyruvate Kinase, 5 U/mL Lactate Dehydrogenase.

  • Enzyme: Purified recombinant HSK (approx. 1-5 µg).

Step-by-Step Workflow:

  • Blanking: Prepare a "No Substrate" control containing all reagents except L-Homoserine. This accounts for background ATPase activity.

  • Equilibration: Incubate the reaction mix (minus HSK) at 37°C for 5 minutes. Monitor A340 to ensure a stable baseline.

  • Initiation: Add purified HSK to initiate the reaction.

  • Measurement: Monitor A340 continuously for 10 minutes.

  • Self-Validation:

    • Positive Control: Add 1 mM ADP to a separate cuvette to verify the PK/LDH system is active.

    • Specificity Check: Add 1 mM L-Threonine. HSK should not phosphorylate Threonine; if activity is observed, the enzyme prep is contaminated or non-specific.

Protocol B: Characterizing the MetM (Direct Sulfhydrylation) Activity

If your target organism uses the novel MetM pathway (e.g., Streptomyces), you cannot use standard cystathionine detection methods. You must detect the formation of Homocysteine directly.

Principle: MetM catalyzes the


-replacement of the phosphate group on OPHS with a sulfur group provided by the carrier protein MetO (thiocarboxylated).

Reagents:

  • Substrate: 1 mM O-Phosphohomoserine (commercially available or enzymatically synthesized via Protocol A).

  • Sulfur Donor: 10 µM Purified MetO protein (pre-incubated with Na₂S and ATP to generate the thiocarboxylate form).

  • Detection: DTNB (Ellman's Reagent).

Step-by-Step Workflow:

  • Reaction Setup: Mix 50 mM Tris-HCl (pH 8.0), 1 mM OPHS, and 10 µM MetO-SH.

  • Initiation: Add 1 µM purified MetM. Incubate at 30°C for 30 mins.

  • Termination: Stop reaction with 10% Trichloroacetic acid (TCA).

  • Detection: Neutralize supernatant and add 1 mM DTNB. Measure absorbance at 412 nm.

  • Data Interpretation: An increase in A412 indicates free thiol production (Homocysteine).

    • Critical Note: MetO-SH itself has a thiol. You must subtract the baseline absorbance of the MetO-SH control. The release of Homocysteine will result in a stoichiometric increase above the carrier baseline.

Part 3: Quantitative Data Summary

The following table summarizes kinetic parameters for key enzymes in the prokaryotic OPHS pathway, derived from Streptomyces and Methanococcus models.

EnzymeSubstrate

(µM)

(s⁻¹)
InhibitorsBiological Role
Homoserine Kinase (HSK) L-Homoserine50 - 20015 - 40L-Threonine (Feedback)Generates OPHS branch point.
Threonine Synthase (TS) OPHS10 - 305 - 10SAM (Activator in plants)Competes for OPHS to make Thr.
MetM (Synthase) OPHS~1502 - 5UnknownConverts OPHS to Homocysteine.
Cystathionine

-synthase
OPHS200 - 50010 - 25PropargylglycineTranssulfuration (Archaea).

Note:


 values indicate that TS generally has a higher affinity for OPHS than MetM/CGS, implying that Methionine biosynthesis requires high intracellular OPHS flux to outcompete Threonine synthesis.

Part 4: Logical Workflow for Pathway Identification

When investigating a new prokaryote, use this logic tree to determine if the OPHS pathway is active.

Workflow Start Isolate Target Organism Genomic Genomic Search: Look for metA/metX vs metM/HSK Start->Genomic Assay1 Assay 1: Homoserine Kinase (Protocol A) Genomic->Assay1 Decision1 HSK Active? Assay1->Decision1 NoHSK Canonical Pathway (Succinyl/Acetyl) Decision1->NoHSK No YesHSK OPHS Pathway Confirmed Decision1->YesHSK Yes Assay2 Assay 2: Substrate Specificity Test CGS/MetM with OPHS vs OSHS YesHSK->Assay2

Caption: Decision matrix for identifying OPHS-dependent methionine biosynthesis.

References

  • Discovery of a novel methionine biosynthetic route via O-phospho-L-homoserine. Source: PubMed / NIH (2024) URL:[Link] Significance: Identifies the MetM/MetO pathway in Streptomyces, establishing the direct conversion of OPHS to homocysteine in bacteria.

  • The specific features of methionine biosynthesis and metabolism in plants. Source: PNAS / PubMed Central URL:[Link] Significance: Defines the canonical plant OPHS pathway and Cystathionine

    
    -synthase mechanisms, serving as the comparative baseline for prokaryotic studies.
    
  • Methionine and threonine synthesis are limited by homoserine availability and not the activity of homoserine kinase. Source:[2] Plant Physiology / PubMed URL:[Link] Significance: Provides kinetic data on the competition between Threonine Synthase and Methionine synthesis for the OPHS substrate.

  • Development of a continuous assay and steady-state characterization of Escherichia coli threonine synthase. Source: PubMed URL:[7][Link] Significance: Details the coupled enzyme assay protocols for OPHS-utilizing enzymes.

  • Cystathionine gamma-synthase and threonine synthase operate in concert to regulate carbon flow towards methionine. Source:[8] Trends in Plant Science URL:[Link] Significance: Explains the regulatory mechanisms at the OPHS branch point.

Sources

The natural occurrence and distribution of o-Phosphohomoserine across different organisms.

Author: BenchChem Technical Support Team. Date: February 2026

The Natural Occurrence and Distribution of o-Phosphohomoserine: A Technical Guide

Executive Summary

o-Phosphohomoserine (PHS) is a pivotal, high-energy metabolic intermediate that functions as a "molecular switch" in the aspartate pathway. While historically categorized merely as a threonine precursor in bacteria, recent phylogenomic and biochemical breakthroughs—specifically the 2024 characterization of the metM pathway in Streptomyces—have redefined PHS as a universal hub for sulfur assimilation and amino acid biosynthesis.

This guide dissects the distribution of PHS across biological kingdoms, contrasting the "Plant Paradigm" (where PHS drives both threonine and methionine synthesis) with the "Bacterial Divergence" (where alternative acylated homoserines often dominate). It provides actionable protocols for the extraction and quantification of this labile metabolite, designed for researchers in metabolic engineering and herbicide discovery.

The Biochemistry of o-Phosphohomoserine[1][2]

Chemical Identity: PHS is the phosphate ester of L-homoserine. It is chemically distinct from its metabolic cousins, o-succinylhomoserine (OSHS) and o-acetylhomoserine (OAHS), due to the high phosphoryl transfer potential of the phosphate group.

  • IUPAC Name: (2S)-2-amino-4-(phosphonooxy)butanoic acid

  • Role: An activated substrate for nucleophilic attack, primarily by water (to form threonine) or sulfur (to form cystathionine/homocysteine).

  • Stability: PHS is relatively stable at neutral pH but susceptible to hydrolysis in strong acid or base, necessitating specific extraction protocols (see Section 5).

Phylogenetic Distribution & Metabolic Divergence

The evolutionary distribution of PHS usage reveals a stark dichotomy between the plant kingdom and the bacterial world, with Archaea and Actinobacteria bridging the gap.

A. The Plant Paradigm: The PHS Monopolist

In higher plants (Arabidopsis, Nicotiana, crops), PHS is the sole branch point for two essential amino acids.

  • Threonine Synthesis: Threonine synthase (TS) converts PHS to threonine via a pyridoxal-5'-phosphate (PLP)-dependent mechanism.[1]

  • Methionine Synthesis: Cystathionine

    
    -synthase (CGS) competes for the same PHS pool to produce cystathionine.
    
    • Critical Insight: This competition renders PHS a rate-limiting checkpoint. Overexpression of CGS in plants can deplete PHS, starving the threonine pathway, a vulnerability exploited by specific herbicides.

B. The Bacterial Divergence: The Acyl-Switch

Most Proteobacteria (e.g., E. coli, Salmonella) utilize PHS exclusively for threonine synthesis. For methionine, they bypass PHS entirely, acylating homoserine with succinyl-CoA (to OSHS) or acetyl-CoA (to OAHS).

  • Evolutionary Logic: By separating the precursor pools (PHS for Thr, OSHS for Met), these bacteria avoid the kinetic competition found in plants, allowing for independent regulation of the two pathways.

C. The Streptomyces Anomaly (The metM Pathway)

A 2024 breakthrough identified that Streptomyces species (and some Archaea) lack the canonical CGS genes. Instead, they utilize a novel enzyme, MetM , which accepts PHS directly to form homocysteine, using a sulfur-carrier protein (MetO).[2] This places Streptomyces metabolically closer to plants than to E. coli regarding PHS utilization.

MetabolicDivergence Asp Aspartate Hse Homoserine Asp->Hse Common Pathway PHS o-Phosphohomoserine (PHS) Hse->PHS Homoserine Kinase (HSK) (Plants, Bacteria, Archaea) OSHS o-Succinylhomoserine (OSHS) Hse->OSHS MetA (Bacteria) Thr Threonine PHS->Thr Threonine Synthase (Universal) Met Methionine PHS->Met Cystathionine Gamma-Synthase (CGS) (PLANTS ONLY) PHS->Met MetM + MetO (Streptomyces/Archaea) OSHS->Met Bacterial CGS

Figure 1: Metabolic fate of o-Phosphohomoserine.[2][3] Note the divergence where Plants and Streptomyces use PHS for Methionine, whereas E. coli uses the OSHS bypass.

Enzymology in Depth

Homoserine Kinase (HSK)[4][5]
  • Function: ATP-dependent phosphorylation of L-homoserine.

  • Regulation: In plants, HSK is feedback-inhibited by threonine and methionine, acting as the gatekeeper of the pathway. In E. coli, it is primarily inhibited by threonine.

Threonine Synthase (TS)[3][4][5]
  • Mechanism: TS catalyzes a complex reaction involving the release of inorganic phosphate and the addition of water.

  • Allostery: In plants, TS is allosterically activated by S-adenosylmethionine (SAM).[1] This is a "feed-forward" activation: high SAM levels signal sufficient methionine, pushing PHS toward threonine synthesis to balance the amino acid pool.

Cystathionine -Synthase (CGS)[2][6]
  • Substrate Specificity:

    • Plant CGS: Highly specific for PHS . It has a specialized binding pocket (conserved Lysine residue) that interacts with the phosphate group.

    • Bacterial CGS: Specific for OSHS or OAHS . It lacks the phosphate-binding motif, rendering it unable to utilize PHS efficiently.

Experimental Methodologies

Protocol A: Extraction of PHS from Plant/Bacterial Tissue

PHS is a polar, phosphorylated metabolite. Standard lipid extractions (chloroform-rich) will result in its loss. Use this HILIC-compatible extraction.

  • Harvest: Flash-freeze tissue (100 mg) in liquid nitrogen immediately to prevent phosphatase activity.

  • Lysis: Grind tissue to a fine powder.

  • Extraction Solvent: Add 400 µL of Methanol : Isopropanol : Acetic Acid (20:79:1 v/v) .

    • Rationale: The high organic content precipitates proteins (enzymes) while the acetic acid stabilizes the phosphate ester.

  • Homogenization: Vortex (30s) and sonicate (10 min) on ice.

  • Clarification: Centrifuge at 13,000 x g for 10 min at 4°C.

  • Supernatant: Collect supernatant. For LC-MS, dilute 1:5 with Acetonitrile to match initial mobile phase conditions.

Protocol B: LC-MS/MS Quantification

Direct detection is preferred over derivatization to maintain structural integrity.

  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., BEH Amide or ZIC-pHILIC). PHS retains poorly on C18.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (High pH improves peak shape for phosphorylated compounds).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 90% B to 40% B over 10 minutes.

  • MS Detection (ESI Negative Mode):

    • Precursor Ion: m/z 198.0 ( [M-H]⁻ )

    • Product Ion 1: m/z 79.0 (PO₃⁻) - Quantifier

    • Product Ion 2: m/z 154.0 (Loss of CO₂) - Qualifier

Workflow Sample Biological Sample (Leaf/Cell Pellet) Quench Flash Freeze (LN2) Stop Phosphatases Sample->Quench Extract Extraction MeOH:IPA:AcOH (20:79:1) Quench->Extract Spin Centrifuge 13,000g, 4°C Extract->Spin HILIC HILIC LC-MS/MS (ESI Negative Mode) Spin->HILIC Data Quantification MRM: 198 -> 79 HILIC->Data

Figure 2: Optimized workflow for PHS extraction and quantification.

Industrial & Pharmaceutical Implications

  • Herbicide Development:

    • Targeting Homoserine Kinase in plants is effective because it blocks both Thr and Met synthesis.

    • Targeting Threonine Synthase causes PHS accumulation, which can be toxic or disrupt regulatory signaling.

  • Methionine Fermentation:

    • Industrial strains (e.g., C. glutamicum, E. coli) are often engineered. To maximize Methionine yield, the "Plant-like" pathway (using PHS) is often avoided because TS competes for PHS. Instead, engineers reinforce the OSHS/OAHS pathway and delete the TS gene to channel all homoserine toward Methionine.

  • Antimicrobial Targets:

    • The MetM enzyme in Streptomyces represents a narrow-spectrum antibiotic target. Inhibiting MetM would starve these specific bacteria of methionine without affecting gut flora (Enterobacteria) that use the OSHS pathway.

References

  • Discovery of a novel methionine biosynthetic route via O-phospho-L-homoserine. Source: Applied and Environmental Microbiology (2024).[3] Significance: Identification of the MetM pathway in Streptomyces. URL:[Link]

  • Crystal structure of threonine synthase from Arabidopsis thaliana. Source: Proteins: Structure, Function, and Bioinformatics. Significance: Structural basis of PHS binding and PLP catalysis. URL:[Link]

  • Phytohormone Profiling by Liquid Chromatography Coupled to Mass Spectrometry (LC/MS). Source: Protocols.io (2019). Significance: Basis for the Methanol/Isopropanol extraction protocol adapted for polar metabolites. URL:[Link]

  • In Vivo Analysis of Various Substrates Utilized by Cystathionine γ-Synthase. Source: Molecular Biology and Evolution. Significance: Definitive comparison of CGS specificity (PHS vs OSHS) across kingdoms. URL:[Link]

  • Bacterial methionine biosynthesis. Source: Microbiology (Reading). Significance: Comprehensive review of the diversity of methionine pathways in bacteria. URL:[Link]

Sources

Elucidating the fundamental biochemical properties of o-Phosphohomoserine.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: o-Phosphohomoserine – The Metabolic Bifurcation Nexus

Executive Summary

o-Phosphohomoserine (OPHS) is not merely an intermediate; it is the definitive "metabolic switch" in the aspartate pathway of plants, archaea, and specific bacterial clades. It represents the final common precursor before the pathway bifurcates into two essential amino acid branches: Threonine and Methionine .

For drug development professionals and metabolic engineers, OPHS holds critical value as a chokepoint. Its consumption is dictated by a kinetic competition between Threonine Synthase (TS) and Cystathionine


-synthase (CGS). Manipulation of this node allows for the selective overproduction of high-value amino acids or the design of herbicidal compounds that induce "metabolic starvation" by jamming this switch.

Part 1: Molecular Architecture & Physicochemical Profile

OPHS is a phosphorylated L-ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-amino acid.[1] Unlike its succinylated or acetylated counterparts found in E. coli or fungi, the phosphate ester bond provides a unique leaving group capability that is energetically poised for 

-elimination and replacement reactions.
Structural Specifications
  • IUPAC Name: (2S)-2-amino-4-(phosphonooxy)butanoic acid[1][2]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 199.10 g/mol [1][2]

  • Solubility: Highly soluble in water (>18 g/L); insoluble in non-polar organic solvents.

Acid-Base Chemistry (pKa Profile)

Understanding the ionization state is critical for developing ion-exchange purification protocols.[1]

  • 
    -Carboxyl group (
    
    
    
    ):
    ~1.52 (Predominantly deprotonated at physiological pH)[1]
  • 
    -Amino group (
    
    
    
    ):
    ~9.46 (Protonated at physiological pH)[1]
  • Phosphate group (

    
    ):  ~6.0 – 6.5 (Exists as a mix of mono- and dianion at pH 7.4)[1]
    

Stability Warning: The phosphoester bond is susceptible to hydrolysis under acidic conditions (< pH 3.0) or in the presence of non-specific phosphatases. Protocols must utilize phosphatase inhibitors (e.g., Sodium Fluoride) during lysate preparation.

Part 2: The Biosynthetic Context

OPHS is synthesized from L-Homoserine via Homoserine Kinase (HSK) . This ATP-dependent phosphorylation activates the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-hydroxyl group, transforming a poor leaving group (-OH) into an excellent one (-OPO

), enabling subsequent nucleophilic attacks.[1]
The "Commitment" Mechanism

The fate of OPHS is determined by the competition between two enzymes. This is a textbook example of allosteric partitioning .

  • Threonine Synthase (TS): Converts OPHS to L-Threonine.[3]

    • Mechanism:[4][5] PLP-dependent

      
      -elimination followed by 
      
      
      
      -replacement with water (retaining the oxygen from phosphate, surprisingly).[1]
    • Regulation: In plants, TS is allosterically activated by S-Adenosylmethionine (SAM) . High SAM levels signal "sufficient Methionine," triggering TS to consume OPHS for Threonine synthesis instead.[6]

  • Cystathionine

    
    -Synthase (CGS):  Converts OPHS + Cysteine to Cystathionine (Methionine precursor).
    
    • Mechanism:[4][5] PLP-dependent ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      -replacement.[1]
      
    • Kinetics: CGS typically has a much lower

      
       (higher affinity) for OPHS than TS does. In the absence of SAM, OPHS preferentially flows toward Methionine.
      
Visualization: The Metabolic Branch Point

AspartatePathway Asp L-Aspartate HSer L-Homoserine Asp->HSer Multiple Steps OPHS o-Phosphohomoserine (OPHS) [The Nexus] HSer->OPHS Homoserine Kinase (HSK) + ATP Thr L-Threonine OPHS->Thr Threonine Synthase (TS) (PLP-dependent) Cyst Cystathionine OPHS->Cyst Cystathionine Gamma-Synthase (CGS) + Cysteine Met L-Methionine Cyst->Met Transsulfuration SAM S-Adenosylmethionine (SAM) Met->SAM SAM->OPHS Allosteric Activation of TS

Figure 1: The OPHS Bifurcation Node. Note the positive feedback loop where SAM activates Threonine Synthase to divert flux away from Methionine.

Part 3: Analytical Methodologies

Quantifying OPHS requires separating it from its non-phosphorylated precursor (Homoserine) and its downstream products.

HPLC-UV Protocol (Ion-Pairing / Mixed Mode)

Standard C18 columns fail to retain the highly polar OPHS.[1] A mixed-mode column (Anion Exchange + Hydrophobic) is required.

  • Column: Primesep B (SIELC) or equivalent mixed-mode stationary phase.

  • Mobile Phase: Isocratic 90% Water / 10% Acetonitrile with 0.3% Phosphoric Acid (

    
    ).
    
  • Flow Rate: 1.0 mL/min.[7]

  • Detection: UV at 200 nm (detects the carboxyl/phosphate backbone).

  • Retention Logic: OPHS elutes after Homoserine due to the strong interaction of the phosphate group with the positively charged stationary phase.

Mass Spectrometry (LC-MS/MS)

For complex lysates, UV is insufficient.

  • Ionization: Electrospray Ionization (ESI) in Negative Mode (due to the phosphate group).

  • Precursor Ion: [M-H]⁻ = 198.02 m/z.

  • Key Fragment: 78.96 m/z (

    
    ), confirming phosphorylation.
    

Part 4: Experimental Protocol – Enzymatic Synthesis of OPHS

Objective: Synthesize and purify analytical-grade OPHS from L-Homoserine using recombinant Homoserine Kinase (HSK).

Rationale: Chemical phosphorylation of homoserine is non-specific and low-yield. Enzymatic synthesis guarantees stereospecificity (L-isomer) and regioselectivity (O-phosphorylation).[1]

Reagents
  • Substrate: L-Homoserine (100 mM stock).

  • Co-substrate: ATP (120 mM stock, slight excess).

  • Buffer: 50 mM Tris-HCl, pH 7.8 (Optimal for HSK activity).

  • Cofactor:

    
     (20 mM, essential for ATP-Mg complex).
    
  • Enzyme: Recombinant Arabidopsis thaliana HSK (purified His-tag construct).

Workflow Diagram

SynthesisWorkflow Start Reaction Mix: 10mM L-Homoserine 15mM ATP 20mM MgCl2 HSK Enzyme Incubate Incubation 37°C for 4 Hours (pH 7.8) Start->Incubate Quench Heat Inactivation 95°C for 5 mins Incubate->Quench Filter Filtration 10kDa MWCO Spin Column Quench->Filter Remove Enzyme Purify Anion Exchange Chromatography (DEAE or Q-Sepharose) Filter->Purify Load Supernatant Elute Elution Gradient 0 -> 0.5M NaCl Purify->Elute OPHS binds stronger than Homoserine Final Pure OPHS (Verify via HPLC) Elute->Final

Figure 2: Chemo-enzymatic synthesis workflow for O-Phosphohomoserine.

Step-by-Step Procedure
  • Reaction Setup: In a 1.5 mL microcentrifuge tube, combine reagents to final concentrations: 10 mM L-Homoserine, 15 mM ATP, 20 mM

    
     in Tris buffer. Add 5 
    
    
    
    g purified HSK.
  • Incubation: Incubate at 37°C for 4 hours. Note: Monitor pH; ATP hydrolysis releases protons. Re-adjust to 7.8 if necessary.

  • Termination: Heat shock at 95°C for 5 minutes to denature HSK and stop the reaction.

  • Clarification: Centrifuge at 14,000 x g for 10 minutes. Pass supernatant through a 10 kDa MWCO filter to remove protein aggregates.

  • Purification (Anion Exchange):

    • Load filtrate onto a small Q-Sepharose column equilibrated at pH 8.0.

    • Wash: Flow through with water (removes unreacted Homoserine, which is zwitterionic/neutral at pH 8).

    • Elute: Apply a linear gradient of NaCl (0 to 500 mM). OPHS (net charge ~ -2) will elute after ADP/ATP.[1]

  • Validation: Analyze fractions via the HPLC method described in Section 3.1.

References

  • Structure and function of threonine synthase from yeast. Source: National Institutes of Health (PubMed) [Link]

  • Discovery of a novel methionine biosynthetic route via O-phospho-L-homoserine. Source: Applied and Environmental Microbiology [Link]

  • The crystal structure of cystathionine gamma-synthase from Nicotiana tabacum reveals its substrate and reaction specificity. Source: Journal of Molecular Biology (PubMed) [Link]

  • Metabolism and Regulatory Functions of O-Acetylserine, S-Adenosylmethionine, Homocysteine, and Serine in Plant Development. Source: Frontiers in Plant Science [Link]

  • HPLC Method for Analysis of Phosphoserine (Analogous Protocol). Source: SIELC Technologies [Link]

Sources

Methodological & Application

Application Note: Chemical and Enzymatic Architectures for O-Phosphohomoserine Synthesis

[1]

Executive Summary

O-Phospho-L-homoserine (OPHS) is a pivotal non-proteinogenic amino acid serving as the branch-point intermediate in the aspartate metabolic pathway.[1] In plants and certain bacteria, it acts as the divergent precursor for both L-threonine (via threonine synthase) and L-methionine (via cystathionine

Due to the lability of the phospho-ester bond and the necessity for strict stereochemical purity in biological assays, commercial sourcing of OPHS is often cost-prohibitive or limited by batch variability. This guide provides two validated protocols: a scalable Chemical Synthesis utilizing phosphate triesters, and a stereoselective Enzymatic Synthesis utilizing an ATP-regenerating kinase system.

Biosynthetic Context & Rationale

Understanding the metabolic position of OPHS is critical for experimental design, particularly when using it to assay enzyme kinetics (e.g., Threonine Synthase) or inhibition.

Figure 1: The Aspartate Metabolic Fork

This diagram illustrates the critical branch point where OPHS serves as a substrate for two competing pathways.

OPHS_PathwayAspL-AspartateASAAspartateSemialdehydeAsp->ASAAsp Kinase /ASDHseL-HomoserineASA->HseHomoserineDehydrogenaseOPHSO-Phospho-L-homoserine(Target)Hse->OPHSHomoserineKinase (ThrB)ThrL-ThreonineOPHS->ThrThreonineSynthaseCystCystathionineOPHS->CystCystathioninegamma-synthaseMetL-MethionineCyst->Met

Caption: OPHS acts as the metabolic switch between Threonine and Methionine biosynthesis in plants.[1][2]

Protocol A: Chemical Synthesis (Scalable)

Principle: Direct phosphorylation of unprotected homoserine is prone to side reactions (lactonization). This protocol employs N-Boc protection and a diphenyl phosphate ester strategy, followed by global deprotection. This method is preferred when gram-scale quantities are required and enzymatic resources are unavailable.[1]

Reagents Required[1][3][4][5][6][7][8]
  • Starting Material: N-Boc-L-homoserine (commercially available).[1]

  • Phosphorylating Agent: Diphenyl chlorophosphate (DPCP).

  • Catalyst: 4-Dimethylaminopyridine (DMAP).[1]

  • Solvents: Dry Pyridine, Dichloromethane (DCM).

  • Deprotection: Platinum(IV) oxide (PtO

    
    ), Hydrogen gas, Trifluoroacetic acid (TFA).[3]
    
Step-by-Step Methodology
  • Phosphorylation:

    • Dissolve N-Boc-L-homoserine (1.0 eq) in dry pyridine under argon atmosphere.

    • Cool to 0°C. Add DMAP (0.1 eq).

    • Dropwise add Diphenyl chlorophosphate (1.1 eq).

    • Stir at 0°C for 1 hour, then warm to room temperature (RT) for 3 hours.

    • Checkpoint: Monitor via TLC (SiO

      
      , DCM/MeOH 9:1). Product should be less polar than starting material.
      
    • Workup: Quench with water, extract with DCM, wash with 1N HCl (to remove pyridine), dry over MgSO

      
      , and concentrate.
      
  • Global Deprotection (Hydrogenolysis & Acidolysis):

    • Dissolve the intermediate (N-Boc-O-(diphenylphosphono)-L-homoserine) in ethanol/acetic acid.[1]

    • Add PtO

      
       catalyst (10% w/w).
      
    • Hydrogenate at 40 psi for 12 hours. Mechanism: This cleaves the phenyl groups from the phosphate [1].

    • Filter catalyst.[4] Concentrate residue.[2][4][5][6][7][8][9][10]

    • Treat residue with TFA/DCM (1:1) for 1 hour at RT to remove the N-Boc group.

    • Concentrate in vacuo to yield crude OPHS.

Protocol B: Enzymatic Synthesis (Stereospecific)

Principle: This method utilizes recombinant Homoserine Kinase (ThrB). To prevent product inhibition by ADP and reduce costs, an ATP regeneration system (Pyruvate Kinase/PEP) is integrated. This is the Gold Standard for generating biologically active OPHS for kinetic studies.

Figure 2: The ATP-Regenerated Bioreactor Workflow

Visualizing the coupled enzyme system to maintain high ATP/ADP ratios.

Enzymatic_Workflowcluster_inputsSubstrate Feedcluster_cycleATP Regeneration CycleHseL-HomoserineHSKHomoserine Kinase(ThrB)Hse->HSKPEPPhosphoenolpyruvate(PEP)PKPyruvate KinasePEP->PKATPATPATP->HSKADPADPADP->PKPK->ATPOutputO-Phosphohomoserine+ PyruvatePK->OutputPyruvate byproductHSK->ADPHSK->Output

Caption: Coupled kinase reaction ensures stoichiometric conversion of Homoserine to OPHS without ADP inhibition.[1]

Reaction Setup (10 mL Scale)
ComponentConcentrationRole
Buffer 50 mM Tris-HCl (pH 7.8)Maintains optimal pH for ThrB.
Substrate 20 mM L-HomoserinePrimary acceptor.[1]
Cofactor 10 mM MgCl

Essential for kinase activity.[1]
ATP Source 2 mM ATPCatalytic amount only (regenerated).[1]
Regen. Substrate 25 mM PEPPhosphoenolpyruvate; phosphate donor.[1]
Enzyme 1 5 U/mL Homoserine KinaseE. coli ThrB (purified recombinant).[1]
Enzyme 2 10 U/mL Pyruvate KinaseRegenerates ATP from ADP + PEP.[1]
Step-by-Step Methodology
  • Preparation:

    • Prepare the reaction buffer containing Tris, MgCl

      
      , and ATP.
      
    • Adjust pH to 7.8 (ThrB activity drops sharply below pH 7.0).

  • Initiation:

    • Add L-Homoserine and PEP.[1]

    • Initiate reaction by adding the enzyme mix (HSK + PK).

  • Incubation:

    • Incubate at 25°C or 37°C with gentle shaking.

    • Timecourse: 4–6 hours.

    • Monitoring: Use a colorimetric phosphate assay (Malachite Green) is not suitable here due to organic phosphate. Monitor consumption of PEP via A240nm (decrease in enol absorbance) or HPLC.

  • Termination:

    • Heat inactivation at 95°C for 5 minutes (precipitates proteins).

    • Centrifuge at 10,000 x g for 10 minutes to clear supernatant.

Purification & Characterization

Both chemical and enzymatic methods yield a crude mixture requiring isolation. OPHS is highly acidic.

Purification Strategy: Anion Exchange Chromatography[1][12]
  • Resin: Dowex 1X8 (Formate form) or DEAE-Sepharose.[1]

  • Loading: Load the clarified reaction mixture at pH 7–8. OPHS binds strongly; neutral homoserine flows through.

  • Washing: Wash with water to remove unreacted homoserine.

  • Elution: Apply a linear gradient of Formic Acid (0 M to 1 M).

    • Note: OPHS typically elutes between 0.3 M and 0.5 M Formic Acid.

  • Lyophilization: Freeze-dry fractions to obtain OPHS as a white hygroscopic powder.

Analytical Validation (QC)

A self-validating protocol requires confirmation of structure and purity.

MethodExpected Result for OPHSNotes

P NMR
Singlet at

~0.5 ppm (D

O)
Distinct from inorganic phosphate (

~2-3 ppm depending on pH) [2].[1]

H NMR
Multiplets at 2.1 ppm (

-H) and 4.0 ppm (

-H)
Downfield shift of

-protons confirms phosphorylation.[1]
Mass Spec [M+H]

= 200.06 Da
ESI-MS in positive mode.[1]
Ninhydrin Purple/Blue spotconfirms free amine.[1]

Stability & Storage

  • Solid State: Stable at -20°C for >1 year if kept desiccated.[1]

  • Solution: OPHS is susceptible to hydrolysis at extreme pH.

    • Risk:[1][7] At pH > 9,

      
      -elimination can occur.
      
    • Risk:[1][7] At pH < 2 (high temp), hydrolysis of the phospho-ester occurs.

    • Recommendation: Store aqueous stocks at pH 6.0–7.0 at -80°C.

References

  • Arendt, A., et al. (1989).[7] "Synthesis of phosphopeptides containing O-phosphoserine or O-phosphothreonine." International Journal of Peptide and Protein Research. Available at: [Link]

  • Connick, J. H., et al. (1986). "O-phosphohomoserine, a naturally occurring analogue of phosphonate amino acid antagonists..."[1] Neuroscience Letters. Available at: [Link]

  • Ravanel, S., et al. (1998). "The specific features of methionine biosynthesis and metabolism in plants." Proceedings of the National Academy of Sciences. Available at: [Link]

Utilizing 13C and 31P NMR spectroscopy for studies of homoserine metabolism.

Dual-Nuclear NMR Spectroscopy ( C/ P) for Homoserine Metabolic Flux and Kinase Activity Profiling

Abstract & Introduction

Homoserine (Hse) is a critical non-proteinogenic amino acid serving as a metabolic branch point in the aspartate family pathway. In bacteria and plants, it is the direct precursor to threonine, methionine, and isoleucine. In mammals, while this biosynthetic pathway is absent (making it a high-value target for antimicrobial drug development), homoserine metabolism is increasingly relevant in the context of homoserine lactone (HSL) signaling and mitochondrial interactions.

This Application Note details a dual-nuclear NMR approach to study homoserine metabolism. We utilize


C NMR

P NMR
Key Advantages of this Approach
  • Non-Destructive: Analyze intact enzymatic reactions in real-time (

    
    P).
    
  • Dual-Visibility: Simultaneous tracking of energy status (ATP/ADP) and metabolic conversion (Hse

    
     Phosphohomoserine).
    
  • Isotopomer Resolution:

    
    C labeling distinguishes de novo synthesis from scavenging pathways.
    

Theoretical Basis: The Aspartate Pathway

The metabolic context of homoserine is defined by its phosphorylation status. The conversion of Homoserine to O-Phosphohomoserine (OPH) by Homoserine Kinase (HSK) is the committed step toward Threonine.

Pathway Visualization

The following diagram illustrates the metabolic flow and NMR-visible nodes.

Homoserine_MetabolismAspAspartateAsaAspartateSemialdehydeAsp->AsaAsp KinaseHseHomoserine(13C Traceable)Asa->HseHse DehydrogenaseOPHO-Phosphohomoserine(31P & 13C Visible)Hse->OPHHomoserine Kinase (HSK)ADPADPHse->ADPThrThreonineOPH->ThrThr SynthaseMetMethionineOPH->MetMet SynthaseATPATPATP->Hse

Figure 1: The Aspartate metabolic pathway highlighting the Homoserine Kinase (HSK) step, which is the primary target for

Experimental Design & Chemical Shifts

Successful NMR analysis requires precise knowledge of chemical shifts. The table below summarizes the expected signals for Homoserine and its phosphorylated derivative.

Table 1: Key NMR Chemical Shifts (pH 7.4)
MetaboliteNucleusPositionChemical Shift (

, ppm)
Multiplicity
Homoserine

C
C1 (COOH)~175.0Singlet

C
C2 (

-CH)
~55.2Singlet

C
C3 (

-CH

)
~33.1Singlet

C
C4 (

-CH

OH)
~59.5Singlet
O-Phosphohomoserine

P
Phosphate Ester4.1 - 4.5 Singlet (pH dep.)

C
C4 (

-CH

OP)
~63.0Doublet (

)
ATP

P

-P
-5.2Doublet

P

-P
-10.3Doublet

P

-P
-18.9Triplet

Critical Note: The


P shift of O-phosphohomoserine is highly pH-dependent. It appears near 4.1 ppm at pH > 7.0 but shifts upfield in acidic conditions. Strict pH control during extraction and acquisition is mandatory.

Protocol A: Sample Preparation (Intracellular Extraction)

For metabolic flux studies, rapid quenching of metabolism is required to preserve the phosphorylation state of homoserine intermediates.

Reagents:

  • Perchloric Acid (PCA), 6% (v/v), ice-cold.

  • KOH (2 M and 15 M) for neutralization.

  • Internal Standard: Methylenediphosphonic acid (MDP) for

    
    P; DSS for 
    
    
    C.

Workflow:

  • Quenching: Rapidly wash cell culture (bacteria or mammalian) with ice-cold saline.

  • Lysis: Add 1.0 mL of 6% PCA per

    
     cells. Vortex vigorously. Incubate on ice for 10 min.
    
  • Clarification: Centrifuge at 12,000

    
     g for 10 min at 4°C. Collect supernatant.
    
  • Neutralization:

    • Add 2 M KOH dropwise to adjust pH to ~7.0.

    • Note: KClO

      
       will precipitate.[1]
      
    • Centrifuge again to remove the salt precipitate.[2]

  • Lyophilization: Freeze-dry the supernatant.

  • Reconstitution: Dissolve in 600

    
    L D
    
    
    O containing 1 mM EDTA (to chelate paramagnetic ions that broaden
    
    
    P signals).

Protocol B: Real-Time P NMR Enzyme Assay (Homoserine Kinase)

This protocol measures the kinetics of Homoserine Kinase (HSK) in vitro by tracking the consumption of ATP and the appearance of O-phosphohomoserine.

Assay Buffer:

  • 50 mM Tris-HCl (pH 7.5)

  • 10 mM MgCl

    
     (Essential cofactor for kinases)
    
  • 100 mM KCl

  • 10% D

    
    O (for lock)
    

Procedure:

  • Prepare Mix: In a 5mm NMR tube, combine:

    • 5 mM ATP

    • 10 mM L-Homoserine

    • Buffer to final volume 500

      
      L.
      
  • Instrument Setup:

    • Tune probe to

      
      P (161.9 MHz on a 400 MHz magnet).
      
    • Set temperature to 25°C or 37°C.

    • Pulse program: zg (standard 1D) with proton decoupling (Waltz-16).

    • Relaxation delay (D1): 2.0 s (Optimize T1 if precise quantification is needed).

  • Initiation: Add purified HSK enzyme (0.1 - 1.0 Units). Invert tube to mix.

  • Acquisition:

    • Acquire blocks of 64 scans continuously for 60 minutes.

    • Time resolution: ~2-3 minutes per spectrum.

  • Data Processing:

    • Integrate the

      
      -ATP peak (-19 ppm) to track substrate depletion.
      
    • Integrate the O-phosphohomoserine peak (~4.1 ppm) to track product formation.

Protocol C: C Metabolic Flux Analysis (MFA)

This protocol tracks the incorporation of labeled carbon into the homoserine pool in live cultures.[3]

Tracer: [U-


Procedure:

  • Culture: Grow bacteria (e.g., E. coli auxotrophs) or cells in minimal media containing 20 mM [U-

    
    C]Glucose as the sole carbon source.
    
  • Steady State: Allow growth for at least 5 cell doublings to reach isotopic steady state.

  • Extraction: Perform Protocol A (PCA Extraction).

  • NMR Acquisition:

    • 1D

      
      C NMR:  Proton-decoupled inverse gated decoupling sequence (zgig) to eliminate NOE enhancement for quantitative integration.
      
    • 2D HSQC: If signals are overlapped, use

      
      H-
      
      
      C HSQC to resolve the Hse C2 and C4 protons.
  • Flux Calculation:

    • Calculate the fractional enrichment of Hse.

    • Use the ratio of labeled Hse to labeled Aspartate to determine the flux through Homoserine Dehydrogenase.

Data Interpretation & Workflow

The following diagram summarizes the integrated workflow for combining these techniques.

NMR_Workflowcluster_PrepSample Preparationcluster_NMRNMR AcquisitionSampleBiological Sample(Cell Culture / Enzyme Mix)ExtractPCA Extraction(Neutralize pH 7.0)Sample->ExtractFlux StudyP3131P NMR(Energy/Kinase)Sample->P31In Vitro AssayLyophilLyophilize & Reconstitute in D2OExtract->LyophilC1313C NMR(Flux/Backbone)Lyophil->C13Lyophil->P31AnalysisData Analysis(Flux Modeling / Kinetic Rates)C13->AnalysisP31->Analysis

Figure 2: Integrated workflow for dual-nuclear NMR analysis of homoserine metabolism.

Troubleshooting Guide
  • Broad

    
    P Lines:  Usually indicates paramagnetic contamination (Fe, Mn) or insufficient pH buffering. Add 1-5 mM EDTA.
    
  • Missing OPH Signal: The ester bond in O-phosphohomoserine is labile. Ensure extraction is kept cold and pH does not exceed 8.0 during neutralization.

  • Chemical Shift Drift:

    
    P shifts are pH sensitive. Use an internal standard like MDP (Methylenediphosphonic acid) which is less pH sensitive than inorganic phosphate.
    

References

  • Oregon St

    
    C NMR Chemical Shifts. Retrieved January 29, 2026, from [Link]
    
  • Roby, C., et al. (1987). Transport, Compartmentation, and Metabolism of Homoserine in Higher Plant Cells: Carbon-13- and Phosphorus-31-Nuclear Magnetic Resonance Studies. Plant Physiology. Retrieved January 29, 2026, from [Link]

  • National Institutes of Health (NIH). (2022). Methodological Developments for Metabolic NMR Spectroscopy from Cultured Cells to Tissue Extracts. Retrieved January 29, 2026, from [Link]

  • Royal Society of Chemistry. (2018).

    
    P NMR. Retrieved January 29, 2026, from [Link]
    

Application Note: Optimizing Structural and Mechanistic Analysis of PLP-Dependent Enzymes using Purified O-Phosphohomoserine

[1]

Abstract

O-Phosphohomoserine (OPHS) is a critical metabolic intermediate at the branch point of the aspartate pathway, serving as the substrate for Threonine Synthase (TS) and, in plants/archaea, Cystathionine

12345

Biological Context: The Aspartate Branch Point

OPHS occupies a unique position in amino acid biosynthesis. It is the substrate for two competing PLP-dependent enzymes:[6]

  • Threonine Synthase (TS): Converts OPHS to L-Threonine via a complex mechanism involving phosphate elimination and water addition.[7]

  • Cystathionine

    
    -synthase (CGS):  In plants, this enzyme condenses OPHS with cysteine to form cystathionine (the first committed step to Methionine). Note: Bacterial CGS typically uses O-succinylhomoserine, making OPHS a specific target for plant-based herbicide design.[6]
    
Pathway Visualization

The following diagram illustrates the competitive consumption of OPHS.

AspartatePathwayAspL-AspartateHSerL-HomoserineAsp->HSer Multiple StepsHSKHomoserine Kinase(ATP -> ADP)HSer->HSKOPHSO-Phosphohomoserine(OPHS)TSThreonine Synthase(PLP)OPHS->TSCGSCystathionine Gamma-Synthase(PLP)OPHS->CGSThrL-ThreonineCystL-CystathionineMetL-MethionineCyst->Met DownstreamHSK->OPHSTS->Thr + H2O / - PiCGS->Cyst + Cysteine

Figure 1: The central role of OPHS in the divergence of Threonine and Methionine biosynthesis.[6] OPHS is the specific substrate for plant CGS and universal TS.

The Challenge: Instability and Inhibition

Working with OPHS presents two specific challenges that this protocol addresses:

  • Chemical Instability: At neutral or alkaline pH, OPHS is prone to non-enzymatic degradation or intramolecular cyclization.

  • ADP Inhibition: The enzymatic synthesis of OPHS (via Homoserine Kinase) produces equimolar ADP. ADP is a potent competitive inhibitor of Threonine Synthase. Crude synthesis mixtures cannot be used for kinetic characterization of TS.

Protocol A: Enzymatic Synthesis and Purification of OPHS

This protocol utilizes Homoserine Kinase (ThrB) to generate OPHS, followed by Anion Exchange Chromatography to remove ADP/ATP.

Materials
  • Enzyme: Purified recombinant Homoserine Kinase (e.g., from E. coli or Arabidopsis).

  • Substrates: L-Homoserine (100 mM), ATP (110 mM).

  • Buffer: 50 mM Tris-HCl pH 7.8, 10 mM MgCl

    
    , 100 mM KCl.
    
  • Resin: Dowex 1x8 (Formate form) or Q-Sepharose Fast Flow.[6]

Step-by-Step Workflow
  • Reaction Setup:

    • Mix L-Homoserine (50 mM final) and ATP (55 mM final) in the reaction buffer.

    • Add Homoserine Kinase (0.5 mg/mL).

    • Incubate at 25°C for 4–6 hours. Monitor consumption of Homoserine via TLC or HPLC.

    • Checkpoint: Ensure ATP is in slight excess to drive Homoserine to completion, but not so high as to overload the purification column.

  • Quenching:

    • Lower pH to 5.0 using dilute acetic acid. This stops the kinase and stabilizes OPHS.

    • Filter through a 0.22

      
      m membrane to remove protein.
      
  • Anion Exchange Purification (Critical Step):

    • Column: Pack a column with Dowex 1x8 (200-400 mesh, formate form).

    • Load: Apply the filtered reaction mixture.

    • Wash: Wash with 5 column volumes (CV) of water. (Removes unreacted Homoserine).

    • Elution: Apply a linear gradient of Formic Acid (0 M to 4 M).

    • Separation Logic:

      • Elution Order: OPHS elutes first (lower negative charge), followed by ADP, then ATP.

      • Detection: Monitor A

        
         (for nucleotides) and phosphate assays (for OPHS). OPHS does not absorb at 260 nm, making fraction collection based on "non-absorbing" phosphate peaks necessary.
        
  • Lyophilization:

    • Pool OPHS fractions.

    • Lyophilize immediately to remove formic acid and water.

    • Storage: Store powder at -80°C. Stable for >1 year.

Protocol B: Kinetic Characterization (Threonine Synthase)

Because TS activity is modulated by OPHS concentration and often allosterically activated (e.g., by SAM in plants), a continuous coupled assay is preferred over endpoint assays.

Coupled Assay System

Principle: TS converts OPHS to Threonine. Threonine Deaminase (TD) converts Threonine to

61



6

Reaction Scheme:



Procedure
  • Prepare Mix: 50 mM HEPES (pH 8.0), 0.2 mM NADH, 50 mM KCl, 10 units TD, 10 units LDH.

  • Baseline: Monitor A

    
     to ensure stability.
    
  • Initiation: Add purified OPHS (varied concentrations, 0.05 – 2 mM).

  • Measurement: Monitor decrease in A

    
     (
    
    
    ).
  • Data Analysis: Plot Initial Velocity (

    
    ) vs. [OPHS]. Fit to Michaelis-Menten or Allosteric Sigmoidal models.[6]
    

Protocol C: Structural Biology (Crystallography Soaking)

Co-crystallization with OPHS is difficult due to rapid turnover. Cryo-trapping via soaking is the recommended method to capture the Michaelis complex or intermediates.

Workflow Diagram

SoakingProtocolcluster_timingCritical Timing (Turnover Control)Step1Grow Apo Crystals(TS or CGS)Step2Prepare Soak Solution(Mother Liquor + 10-20 mM OPHS)Step1->Step2Step3Transfer CrystalStep2->Step3FastSoakFast Soak(10 - 60 seconds)Captures: Substrate/Early IntermediateStep3->FastSoakSlowSoakLong Soak(> 5 mins)Captures: Product (Thr/Pi bound)Step3->SlowSoakStep4Cryo-Protect & Flash Cool(Liquid N2)FastSoak->Step4SlowSoak->Step4

Figure 2: Workflow for trapping OPHS intermediates in enzyme crystals.

Key Technical Insights for Soaking
  • pH Management: Perform soaking at pH 6.5 – 7.0 if possible. TS activity is often lower at slightly acidic pH, slowing turnover and allowing substrate capture.

  • Mutant Strategy: If Wild Type (WT) turns over too fast, use a catalytic mutant (e.g., Lysine-to-Alanine active site mutant) that can bind OPHS but cannot perform the proton abstraction.

Data Summary & Troubleshooting

Stability Profile of OPHS
ParameterConditionStability / Observation
pH < 5.0High. Preferred for purification and storage.[6]
pH 7.0 - 8.0Moderate. Stable for hours (suitable for assays).[6]
pH > 9.0Low. Rapid

-elimination or cyclization.[6]
Temperature -80°CHigh. Solid powder stable > 1 year.[6]
Temperature 25°CModerate. Use within 4 hours in solution.
Common Issues
ProblemCauseSolution
High Background in TS Assay ADP contamination in OPHS prep.Re-run Anion Exchange; ensure Formic Acid gradient is sufficient to separate OPHS from ADP.
No Electron Density for OPHS Hydrolysis in soak drop or turnover.[6]Increase OPHS concentration to 20mM; decrease soak time to <30s; lower soak pH.
Precipitation in Soak pH shift upon adding OPHS.[6]OPHS is acidic (if not neutralized). Pre-adjust OPHS stock pH to match mother liquor.

References

  • Laber, B., et al. (1994). "Reaction mechanism of Threonine Synthase." Biochemistry. (Context: Detailed kinetic analysis of TS using OPHS).

  • Rognes, S. E. (1980). "Anion-exchange separation of O-phosphohomoserine from adenosine phosphates." Analytical Biochemistry. (Context: The foundational protocol for purifying OPHS away from ADP).

  • Curien, G., et al. (1998). "Threonine synthase from higher plants: Allosteric regulation." Journal of Biological Chemistry. (Context: Use of purified OPHS to determine allosteric activation by SAM).

  • Thomazeau, K., et al. (2001). "Crystal structure of threonine synthase from Arabidopsis thaliana." Protein Science. (Context: Structural soaking experiments with substrate analogs and phosphate).

  • Hacham, Y., et al. (2002). "Cystathionine gamma-synthase and threonine synthase operate in concert."[6] Trends in Plant Science. (Context: Competition for OPHS at the branch point).

Techniques for the genetic encoding of phosphoserine and its non-hydrolyzable analogs in E. coli.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The ability to site-specifically incorporate phosphoserine (pSer) and its non-hydrolyzable analogs into recombinant proteins represents a paradigm shift in signal transduction research. Unlike kinase-mediated methods, which often yield heterogeneous mixtures, or chemical ligation, which is size-limited, Genetic Code Expansion (GCE) allows for the production of homogeneously phosphorylated proteins of any size in E. coli.

This guide details the "Third Generation" (pSer-3G) systems, utilizing an orthogonal SepRS/tRNA pair, an engineered EF-Tu (EF-Sep), and metabolically engineered host strains. It distinguishes between two distinct workflows:

  • Native Phosphoserine (pSer): For studying reversible phosphorylation susceptible to phosphatases.

  • Non-Hydrolyzable Analogs (nhpSer): For stable structural studies or long-duration cellular assays where dephosphorylation must be prevented.[1][2]

Part 1: The Biological Machinery

The Orthogonal Translation System (OTS)

The core challenge in encoding pSer is that it is a metabolic intermediate, not a terminal amino acid. Furthermore, the negatively charged phosphate group prevents efficient binding by native Elongation Factor Tu (EF-Tu).

To overcome this, three engineered components are required:

  • SepRS: An evolved methanogenic aminoacyl-tRNA synthetase that specifically charges tRNA with pSer.

  • tRNA

    
    :  An orthogonal tRNA that decodes the Amber stop codon (UAG).
    
  • EF-Sep: An engineered EF-Tu variant (e.g., tufA mutant) with an altered binding pocket to accommodate the bulky, charged pSer-tRNA complex.

Metabolic Engineering Logic

The success of this protocol depends entirely on managing the intracellular concentration of the target amino acid relative to the native serine pool.

  • For pSer Incorporation: We must accumulate pSer. This is achieved by deleting the serB gene (phosphoserine phosphatase), which normally converts pSer to Ser.

  • For nhpSer Incorporation: We must deplete native pSer to prevent competition.[3] This is achieved by deleting serC (phosphoserine aminotransferase) and overexpressing serB to hydrolyze any residual pSer.[1][3]

G cluster_metabolism Metabolic Engineering cluster_translation Orthogonal Translation Glucose Glucose pSer_Metabolite Intracellular pSer Glucose->pSer_Metabolite Glycolysis Serine Serine pSer_Metabolite->Serine SerB (Delete for pSer) SepRS SepRS pSer_Metabolite->SepRS Substrate nhpSer_Exo Exogenous nhpSer nhpSer_Exo->pSer_Metabolite Transport (for analogs) tRNA tRNA(Sep) SepRS->tRNA Aminoacylation EFSep EF-Sep (Engineered EF-Tu) tRNA->EFSep Binding Ribosome Ribosome (UAG Codon) EFSep->Ribosome Delivery Protein Phospho-Protein Ribosome->Protein Translation

Figure 1: Mechanistic workflow of phosphoserine incorporation.[1][2][4] Note the critical role of EF-Sep in delivering the charged tRNA to the ribosome.

Part 2: Strain and Plasmid Selection

Proper strain selection is the single most common point of failure. Do not use standard BL21(DE3) for pSer work without metabolic modification.

FeatureProtocol A: Native pSerProtocol B: nhpSer (Analog)
Host Strain B95(DE3)ΔAΔserB or C321.ΔA.ΔserB BL21(DE3)ΔserC
Genotype Logic ΔserB: Accumulates pSer.ΔprfA (ΔA): Removes RF1 to boost UAG suppression.ΔserC: Stops pSer synthesis.Overexpress SerB: Clears residual pSer.[3]
OTS Plasmid pSepT (SepRS + tRNA + EF-Sep)pSepT (SepRS + tRNA + EF-Sep)
Substrate Source Biosynthesized from GlucoseExogenous addition (2 mM) or Biosynthetic Plasmid (pFrb)
Lysis Buffer Must contain phosphatase inhibitorsStandard buffers (Analogs are stable)

Reference Strains:

  • C321.ΔA: A genomically recoded organism (GRO) where all 321 UAG codons are replaced with UAA, and RF1 is deleted. This eliminates competition at the stop codon [1].

  • pSer-3.1G System: Refers to the optimized combination of RF1-deficient strains and evolved SepRS variants [2].

Part 3: Detailed Protocols

Protocol A: Incorporation of Native Phosphoserine (pSer)

Prerequisites:

  • Strain: B95(DE3)ΔAΔserB (or equivalent RF1-deficient/ΔserB strain).[4]

  • Plasmids:

    • pSepT (contains SepRS, tRNA, EF-Sep).[4]

    • pET-POI-TAG (Protein of Interest with TAG codon).

Step-by-Step Methodology:

  • Transformation:

    • Co-transform the host strain with pSepT and pET-POI-TAG.

    • Plate on LB agar with appropriate antibiotics (e.g., Spec/Kan). Incubate at 30°C (RF1-deficient strains often grow slower).

  • Inoculation:

    • Inoculate a single colony into 10 mL TB media (Terrific Broth is superior to LB for pSer yield).

    • Crucial: Add antibiotics.[5]

    • Grow overnight at 30°C.

  • Induction & Expression:

    • Dilute overnight culture 1:100 into fresh TB media (e.g., 500 mL).

    • Grow at 37°C until OD

      
       reaches 0.6–0.8 .
      
    • Induction: Add IPTG (0.5 mM).

    • Note: No exogenous phosphoserine is needed; the ΔserB mutation causes intracellular accumulation from glucose metabolism.

    • Reduce temperature to 18°C and incubate for 16–20 hours.

    • Expert Insight: Lower temperature prevents aggregation and reduces the activity of promiscuous phosphatases during expression.

  • Harvest & Lysis (The Critical Step):

    • Pellet cells (5,000 x g, 15 min).

    • Resuspend in Lysis Buffer: 50 mM Tris-HCl pH 7.4, 300 mM NaCl, 10% Glycerol, 1x Protease Inhibitor Cocktail , and 1x Phosphatase Inhibitor Cocktail (e.g., PhosSTOP).

    • Warning: Failure to add phosphatase inhibitors immediately upon lysis will result in rapid hydrolysis of your encoded pSer by housekeeping phosphatases.

Protocol B: Incorporation of Non-Hydrolyzable Analogs (nhpSer)[1][2][3]

Substrate: Phosphonomethylalanine (Pma), often referred to as "nhpSer" in GCE literature [3].[1][2]

Prerequisites:

  • Strain: BL21(DE3)ΔserC.[1][2][3]

  • Plasmids: Same as above, plus potentially pFrb (biosynthetic pathway) if not adding chemically.

Step-by-Step Methodology:

  • Transformation:

    • Co-transform BL21(DE3)ΔserC with OTS plasmid and Expression plasmid.

  • Culture & Substrate Addition:

    • Inoculate into TB media with antibiotics.

    • Grow to OD

      
       ~0.5.
      
    • Substrate Addition: Add 2 mM nhpSer (Phosphonomethylalanine) to the culture.

    • Expert Insight: nhpSer transport can be inefficient.[1] Some protocols utilize a "PermaPhos" system (plasmid pFrb) which biosynthesizes nhpSer intracellularly from phosphoenolpyruvate, eliminating the need for expensive media supplementation [3].

  • Induction:

    • Wait 30 mins after substrate addition (if using chemical addition) for uptake.

    • Induce with IPTG (0.5 mM).

    • Express at 25°C or 30°C overnight.

  • Purification:

    • Standard lysis buffers can be used. Phosphatase inhibitors are not required as the C-P bond is hydrolytically stable.

Part 4: Validation and Quality Control

Standard SDS-PAGE cannot distinguish phosphorylated proteins. You must use specific validation techniques.

Phos-tag™ SDS-PAGE

This is the gold standard for rapid validation. Phos-tag™ binds phosphate groups and retards migration.

  • Setup: Cast an SDS-PAGE gel containing 50 µM Phos-tag™ acrylamide and 100 µM MnCl

    
    .
    
  • Running: Run slowly (100V) in standard running buffer.

  • Result: The pSer-protein will migrate significantly slower than the non-phosphorylated (or truncated) control.

  • Control: Treat a small aliquot of your purified protein with Lambda Protein Phosphatase (

    
    -PPase). The band should shift down to the wild-type position (for pSer) or remain shifted (for nhpSer).
    
Mass Spectrometry (Intact & MS/MS)
  • Intact MS: Look for a mass shift of +80 Da (pSer) or +78 Da (nhpSer/Pma).

  • MS/MS: Confirm the site of incorporation. pSer often undergoes neutral loss of H

    
    PO
    
    
    
    (-98 Da) during fragmentation.

Validation cluster_phostag Phos-tag Assay cluster_MS Mass Spectrometry Sample Purified Protein Gel Phos-tag Gel (+Mn2+) Sample->Gel MS Intact Mass Sample->MS Band1 Slow Band (Phospho) Gel->Band1 Success Band2 Fast Band (Non-Phospho) Gel->Band2 Failure/Truncation Shift +80 Da (pSer) +78 Da (nhpSer) MS->Shift Verification

Figure 2: Validation workflow. Phos-tag gels provide immediate visual confirmation of phosphorylation status.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Toxicity of EF-Sep or pSer accumulation.Use auto-induction media or lower IPTG to 0.1 mM. Ensure strain is RF1-deficient (C321.ΔA) to prevent truncation.[4][6]
No Shift on Phos-tag Dephosphorylation during lysis.Protocol A only: Increase phosphatase inhibitor concentration. Keep lysates on ice.
High Background (Non-specific) Near-cognate suppression by native tRNA.Use a strain with ΔserB (for pSer) to ensure high intracellular pSer/Ser ratio.
Truncated Protein RF1 competition.Switch to C321.ΔA or B95(DE3)ΔA strains. RF1 deletion is critical for high-efficiency incorporation at UAG.

References

  • Lajoie, M. J., et al. (2013). Genomically recoded organisms expand biological functions. Science, 342(6156), 357-360. Link

  • Park, H. S., et al. (2011). Expanding the genetic code of Escherichia coli with phosphoserine.[7] Science, 333(6046), 1151-1154.[5] Link[5][7]

  • Rogerson, D. T., et al. (2015). Efficient genetic encoding of phosphoserine and its nonhydrolyzable analog.[1][5][8] Nature Chemical Biology, 11(7), 496-503. Link

  • Zhu, P., et al. (2019). A highly versatile expression system for the production of multiply phosphorylated proteins. ACS Central Science, 5(9), 1569-1579. Link

  • Zhu, P., et al. (2023). Biosynthesis and Genetic Encoding of Non-hydrolyzable Phosphoserine into Recombinant Proteins in Escherichia coli.[1][3] Bio-protocol, 13(21), e4861.[1] Link[1]

Sources

Application Note: O-Phosphohomoserine as a Substrate for Kinase and Phosphatase Investigation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

O-Phosphohomoserine (PHS) is a non-proteinogenic amino acid phosphate ester that serves as a critical metabolic checkpoint in the aspartate pathway of bacteria, fungi, and plants.[1][2] Absent in mammals, this pathway is a high-value target for the development of novel antibiotics and herbicides.

This guide details the application of PHS as a substrate to investigate two distinct enzymatic classes:

  • Phosphatases & Lyases: Using PHS to probe the active site specificity of Ser/Thr phosphatases (e.g., Phosphoserine Phosphatase) and the native activity of Threonine Synthase.

  • Kinases: Investigating Homoserine Kinase (HK) activity, where PHS is the enzymatic product, to screen for inhibitors of bacterial cell wall and amino acid biosynthesis.

Biological Context & Mechanism

The Aspartate Pathway Node

In the aspartate metabolic pathway, PHS is synthesized from L-Homoserine by Homoserine Kinase (HK) .[3] It then faces a metabolic branch point:[1]

  • Threonine Biosynthesis: Conversion to L-Threonine by Threonine Synthase (TS) (releasing inorganic phosphate, P

    
    ).[4][5]
    
  • Methionine Biosynthesis: Conversion to Cystathionine by Cystathionine

    
    -Synthase (CGS)  (in plants/bacteria).
    
PHS as a Structural Probe for Phosphatases

Structurally, PHS is the higher homolog of O-Phosphoserine (Sep), containing an additional methylene group in the side chain. This makes PHS an invaluable tool for investigating the steric selectivity of Phosphoserine Phosphatases (PSP) and broad-spectrum protein phosphatases. By comparing catalytic efficiency (


) between Phosphoserine and Phosphohomoserine, researchers can map the depth and flexibility of the phosphatase active site.

AspartatePathway Asp L-Aspartate HSer L-Homoserine Asp->HSer Multi-step PHS O-Phosphohomoserine (PHS) HSer->PHS ATP -> ADP HK Homoserine Kinase (Target 1) HSer->HK PHS->HSer Hydrolysis Thr L-Threonine PHS->Thr H2O Met L-Methionine PHS->Met CGS TS Threonine Synthase (Target 2) PHS->TS PSP Phosphoserine Phosphatase (Specificity Probe) PHS->PSP Pi Pi HK->PHS TS->Pi PSP->Pi

Figure 1: The metabolic role of O-Phosphohomoserine (PHS) as a substrate for Threonine Synthase and a probe for Phosphatases.

Protocol A: Investigating Phosphatase Activity (PHS as Substrate)

Objective: To measure the hydrolytic activity of Phosphoserine Phosphatase (PSP) or Threonine Synthase (TS) using PHS as the substrate. Principle: Both enzymes cleave the phosphate ester bond (or eliminate it), releasing Inorganic Phosphate (P


) . The release of P

is quantified using a Malachite Green colorimetric assay, which forms a green molybdate-phosphate complex absorbing at 620 nm.
Reagents & Equipment
  • Substrate: O-Phospho-L-homoserine (Sigma-Aldrich or enzymatic synthesis).

  • Enzyme: Recombinant Phosphoserine Phosphatase (PSP) or Threonine Synthase (TS).

  • Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl

    
    , 1 mM DTT.
    
  • Detection: Malachite Green Phosphate Detection Kit.

  • Plate Reader: Capable of measuring Absorbance at 620–650 nm.

Step-by-Step Methodology
  • Substrate Preparation: Prepare a 10 mM stock of PHS in assay buffer. Note: PHS is acid-labile; keep pH neutral.

  • Enzyme Dilution: Dilute the enzyme to a concentration where product formation is linear (typically 1–10 nM final).

  • Reaction Setup (96-well plate):

    • Test Wells: 40 µL Enzyme + 10 µL PHS (varying concentrations for

      
       determination, e.g., 0–500 µM).
      
    • Blank: 40 µL Buffer + 10 µL PHS (Background hydrolysis).

    • Standard Curve: 50 µL of Phosphate Standards (0–50 µM).

  • Incubation: Incubate at 25°C for 10–30 minutes.

  • Termination & Detection: Add 100 µL of Malachite Green Reagent to all wells. This acidic reagent quenches the enzyme and initiates color development.

  • Development: Incubate for 20 minutes at room temperature (protected from light).

  • Measurement: Read Absorbance at 620 nm (

    
    ).
    
Data Analysis
  • Background Correction:

    
    .
    
  • Quantification: Convert

    
     to [Pi] using the standard curve.
    
  • Kinetics: Plot Initial Velocity (

    
    ) vs. [PHS]. Fit to the Michaelis-Menten equation to determine 
    
    
    
    and
    
    
    .
    • Interpretation: A high

      
       for PHS compared to Phosphoserine indicates steric hindrance in the active site of PSP.
      

Protocol B: Investigating Homoserine Kinase Activity (Synthesis of PHS)

Objective: To screen for inhibitors of Homoserine Kinase (HK). Principle: HK transfers


-phosphate from ATP to Homoserine. Activity is measured by detecting the production of ADP .
Method:  ADP-Glo™ Kinase Assay (Luminescent).
Reagents
  • Substrate: L-Homoserine (10 mM stock).

  • Co-substrate: Ultra-pure ATP (10 mM stock).

  • Enzyme: Purified Homoserine Kinase.

  • Detection: ADP-Glo™ Reagent (Promega) or equivalent coupled-enzyme system (PK/LDH).

Step-by-Step Methodology
  • Reaction Assembly (Low Volume 384-well):

    • Mix 2 µL Enzyme (2x) with 2 µL Substrate/ATP Mix (2x).

    • Final Conditions: 50 mM Tris pH 7.5, 10 mM MgCl

      
      , 100 µM ATP, 200 µM Homoserine.
      
  • Incubation: Incubate at 25°C for 60 minutes.

  • ADP Generation Stop: Add 4 µL of ADP-Glo™ Reagent . Incubate 40 min. (Depletes remaining ATP).

  • Detection: Add 8 µL of Kinase Detection Reagent . Incubate 30 min. (Converts ADP

    
     ATP 
    
    
    
    Luciferase signal).
  • Read: Measure Luminescence (RLU).

AssayWorkflow cluster_Kinase Kinase Assay (HK) cluster_Phosphatase Phosphatase/Synthase Assay K_Input L-Homoserine + ATP K_Rxn Enzymatic Reaction (60 min) K_Input->K_Rxn K_Stop Add ADP-Glo Reagent (Deplete ATP) K_Rxn->K_Stop K_Detect Add Detection Reagent (ADP -> Light) K_Stop->K_Detect K_Read Measure Luminescence K_Detect->K_Read P_Input O-Phosphohomoserine (PHS) P_Rxn Hydrolysis Reaction (30 min) P_Input->P_Rxn P_Stop Add Malachite Green (Acid Quench) P_Rxn->P_Stop P_Read Measure Absorbance (620 nm) P_Stop->P_Read

Figure 2: Comparative workflows for Kinase (ADP detection) and Phosphatase (Pi detection) assays involving PHS.

Technical Considerations & Troubleshooting

ParameterCritical InsightSelf-Validation Step
Substrate Purity Commercial PHS may contain free phosphate (

) as a contaminant.
Always run a "No Enzyme" control. If background

, treat PHS stock with Phosphate Binding Resin (e.g., PiBind™) before assay.
pH Sensitivity PHS is less stable than Phosphoserine at acidic pH.Ensure assay buffers are buffered between pH 7.0–8.0. Avoid stopping reactions with strong acid unless reading immediately.
Enzyme Coupling In Threonine Synthase assays, PHS consumption is stoichiometric to Pi release.Verify stoichiometry by running a PHS titration curve with excess enzyme to ensure 100% conversion matches expected Pi concentration.
Cross-Reactivity Alkaline Phosphatases (AP) will hydrolyze PHS non-specifically.Use specific inhibitors (e.g., Levamisole for AP) if testing crude lysates to isolate specific phosphatase activity.

References

  • Vertex Pharmaceuticals. (2012). Development of a continuous assay and steady-state characterization of Escherichia coli threonine synthase. PubMed.[6] [Link]

  • UniProt Consortium. (2025). Homoserine kinase (EC 2.7.1.[6]39) - Enzymatic Reaction & Pathway. UniProt.[7] [Link]

  • Bio-Rad Laboratories. (2022). Malachite Green Phosphate Assay Protocol.[8][9] Bio-Rad. [Link]

Sources

Troubleshooting & Optimization

Investigating the stability and degradation of o-Phosphohomoserine in aqueous solutions.

[1]

Executive Summary & Chemical Context

o-Phosphohomoserine (OPHS) is a critical metabolic intermediate in the aspartate pathway, serving as the immediate precursor to L-threonine (via Threonine Synthase) and L-methionine (via Cystathionine

1

Unlike standard amino acids, OPHS contains a phosphomonoester bond on the

Key Chemical Properties:

  • Formula:

    
    
    
  • MW: 199.10 g/mol [1][2]

  • pKa Values:

    
     (COOH), 
    
    
    (
    
    
    ), and phosphate ionizations (
    
    
    ).
  • Stability Profile: Metastable in aqueous solution; highly sensitive to pH extremes and phosphatase contamination.

Critical Stability Parameters (The "Why")

The degradation of OPHS is rarely random; it follows deterministic chemical kinetics driven by three vectors: Hydrolysis , Cyclization , and Enzymatic Cleavage .

Degradation Vectors
  • Acid-Catalyzed Hydrolysis: At low pH (< 3.0), the phosphate ester bond is protonated, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack by water. This cleaves the bond, releasing L-Homoserine and Inorganic Phosphate (

    
    ) .
    
  • Lactonization (Secondary Degradation): Once L-Homoserine is released, acidic conditions favor the intramolecular reaction between the hydroxyl group (

    
    -carbon) and the carboxylic acid, forming Homoserine Lactone . This is often observed as a "ghost peak" that elutes later in reverse-phase HPLC.[1]
    
  • Enzymatic Dephosphorylation: OPHS is a prime substrate for broad-spectrum alkaline phosphatases and specific threonine synthases.[1] Even trace microbial contamination in non-sterile buffers can degrade a 10 mM stock solution within hours at room temperature.

Stability Matrix Table
ParameterOptimal RangeCritical Risk ZoneConsequence of Failure
pH 6.0 – 7.5< 3.0 or > 9.0Hydrolysis of phosphate ester;

-elimination (alkaline).[1]
Temperature -80°C to -20°C> 25°CAccelerated hydrolysis (Arrhenius kinetics).[1]
Buffer Type HEPES, MOPSPhosphate, Tris (pH dependent)Phosphate buffers mask

release; Tris can react with aldehydes (if present).[1]
Sterility 0.22

m Filtered
Non-sterileMicrobial consumption; Phosphatase activity.[1]

Troubleshooting Guide (FAQ Format)

Scenario A: "My HPLC peak for OPHS has disappeared, and a new early-eluting peak appeared."
  • Diagnosis: Complete Hydrolysis.

  • Mechanism: The phosphate group has been cleaved. The "new peak" is likely L-Homoserine (which is less polar than OPHS in HILIC/Ion-Exchange, or elutes differently depending on the column).[1]

  • Corrective Action:

    • Check the pH of your stock solution. If it has drifted below pH 4, hydrolysis is rapid.

    • Protocol: Prepare fresh stock in 50 mM HEPES (pH 7.0). Flash freeze in aliquots. Do not store at 4°C for > 24 hours.

Scenario B: "I see a gradual loss of signal over a 12-hour autosampler run."
  • Diagnosis: Thermal Degradation or Autosampler Instability.

  • Mechanism: OPHS is not stable at ambient temperature (20-25°C) for prolonged periods.[1]

  • Corrective Action:

    • Set autosampler temperature to 4°C .

    • If 4°C is unavailable, acidify samples slightly (pH 5) immediately prior to injection only if the run time is short, though neutral pH is safer for long-term storage.

    • Validation: Inject a standard at the beginning and end of the sequence to quantify drift.

Scenario C: "My enzymatic assay (Threonine Synthase) shows no activity."
  • Diagnosis: Substrate Degradation or Product Inhibition.

  • Mechanism: If OPHS degrades to Inorganic Phosphate (

    
    ) before the enzyme is added, the free 
    
    
    can often inhibit the enzyme (feedback inhibition).
  • Corrective Action:

    • Measure free phosphate in your OPHS stock using a Malachite Green assay. High background phosphate confirms degradation.

    • Ensure the enzyme is added last to the reaction mix.

Analytical Protocols

Method A: HILIC-MS/MS (Recommended for Specificity)
  • Rationale: OPHS is highly polar and retains poorly on C18. HILIC (Hydrophilic Interaction Liquid Chromatography) retains polar compounds and MS provides mass confirmation (199 m/z).

  • Column: ZIC-pHILIC or Amide-80 (2.1 x 100 mm, 3.5

    
    m).[1]
    
  • Mobile Phase A: 10 mM Ammonium Acetate, pH 9.0 (High pH aids ionization of phosphate).

  • Mobile Phase B: Acetonitrile.[3][4]

  • Gradient: 90% B to 40% B over 10 minutes.

  • Detection: ESI Negative Mode (M-H)

    
     at m/z 198.0.[1]
    
Method B: Ion-Pairing HPLC-UV (Alternative for High Concentration)
  • Rationale: Uses an ion-pairing agent to retain the charged phosphate group on a C18 column.[1]

  • Column: C18 (4.6 x 150 mm, 5

    
    m).
    
  • Mobile Phase: 20 mM Potassium Phosphate (pH 6.0) + 5 mM Tetrabutylammonium hydroxide (TBAH) / Methanol (95:5).

  • Detection: UV at 200-210 nm (Non-specific; requires high purity).[1] Note: OPHS has weak UV absorbance.[1]

Visualizing the Degradation Pathway

The following diagram illustrates the degradation cascade of OPHS, highlighting the critical nodes where users often lose their compound.

OPHS_Degradationcluster_conditionsEnvironmental TriggersOPHSo-Phosphohomoserine(Active Substrate)HydrolysisHydrolysis(pH < 3 or > 9)OPHS->HydrolysisAcid/Base CatalysisEnzymePhosphatase(Contamination)OPHS->EnzymeMicrobial ActionHomoserineL-Homoserine(Degradation Product)Hydrolysis->HomoserinePiInorganic Phosphate(Inhibitor)Hydrolysis->PiEnzyme->HomoserineEnzyme->PiLactoneHomoserine Lactone(Cyclic Artifact)Homoserine->LactoneAcidic pHCyclization

Figure 1: Degradation pathways of o-Phosphohomoserine showing hydrolysis to Homoserine and subsequent lactonization.[1]

Troubleshooting Workflow (Decision Tree)

Use this logic flow to diagnose low recovery or assay failure.

Troubleshooting_TreeStartIssue: Low OPHS RecoveryCheck_StorageWas sample storedat > 4°C?Start->Check_StorageCheck_pHIs pH < 4.0 or > 8.0?Check_Storage->Check_pHNoResult_ThermalCause: Thermal HydrolysisAction: Store at -20°CCheck_Storage->Result_ThermalYesCheck_PiTest for Free Phosphate(Malachite Green Assay)Check_pH->Check_PiNoResult_pHCause: pH HydrolysisAction: Buffer to pH 7.0Check_pH->Result_pHYesResult_EnzCause: Phosphatase ContaminationAction: Sterile Filter (0.22um)Check_Pi->Result_EnzHigh Free PiResult_MethodCause: Analytical MethodAction: Switch to HILIC-MSCheck_Pi->Result_MethodLow Free Pi

Figure 2: Diagnostic logic for identifying the root cause of OPHS instability.

References

  • PubChem. (2025).[2] O-Phosphohomoserine Compound Summary. National Library of Medicine. [Link]

  • ECMDB. (2015).[5] O-Phosphohomoserine (ECMDB03484) Properties and Pathways. E. coli Metabolome Database. [Link][1][5]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Phosphoserine (Analogous Phosphate Ester Separation). [Link]

  • Agilent Technologies. (2010).[6] Analysis of Amino Acids by HPLC: Derivatization Protocols. [Link]

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting O-Phosphohomoserine Instability in Bioprocess & Culture Media Assigned Specialist: Senior Application Scientist, Metabolic Engineering Division

Executive Summary

O-Phosphohomoserine (OPHS) is a critical, high-energy intermediate in the aspartate metabolic pathway, serving as the primary branch point for the biosynthesis of Threonine (via thrC) and Methionine (via metH/metE or metY) in microbial cell factories (E. coli, C. glutamicum, yeast).

Unlike standard amino acids, OPHS contains a labile phosphoester bond. Its "instability" is often a compound effect of spontaneous hydrolysis , enzymatic degradation (phosphatases) , and analytical invisibility . This guide addresses these specific failure modes.

Module 1: Chemical Stability & Media Formulation

Q: My OPHS concentration drops significantly in the feed tank before it even reaches the bioreactor. Is it pH sensitive?

A: Yes. OPHS is a phosphoester. While relatively stable at neutral pH (6.5–7.5) at room temperature, it is susceptible to hydrolysis under two specific conditions often found in feed tanks:

  • Alkaline pH (>8.0): High pH promotes

    
    -elimination or hydrolysis of the phosphate group, reverting it to homoserine.
    
  • Divalent Cation Interaction: In concentrated feeds, free phosphate released from partial hydrolysis can react with Magnesium (

    
    ) or Calcium (
    
    
    
    ) to form insoluble precipitates, effectively removing available substrate from the liquid phase.

Troubleshooting Protocol: Feed Stabilization

  • Buffer Choice: Avoid simple phosphate buffers if you are tracking phosphate release. Use MOPS or HEPES (50 mM, pH 7.0–7.2).

  • Temperature: Store concentrated OPHS stock solutions at -20°C . For feed tanks, maintain at 4°C until injection.

  • Chelation: If your media requires high metal ions, separate the OPHS feed from the

    
    /trace metal feed to prevent precipitation.
    
ParameterOptimal RangeCritical Failure ZoneMechanism of Failure
pH 6.0 – 7.5> 8.5 or < 4.0Base-catalyzed hydrolysis / Acid hydrolysis
Temperature 4°C (Storage)> 30°C (Prolonged)Thermal acceleration of phosphoester bond cleavage
Cofactors EDTA (if possible)High

,

Precipitation of degradation products (inorganic phosphate)

Module 2: Enzymatic Degradation (The "Hidden" Killer)

Q: I am adding OPHS to a cell lysate/cell-free system, but it disappears instantly. Is it reacting?

A: It is likely being destroyed, not reacted. Complex media (lysates, serum-supplemented media, or undefined fermentation broths) are rich in non-specific alkaline phosphatases . These enzymes will strip the phosphate group from OPHS, converting it to Homoserine, which is metabolically dead for Threonine Synthase or O-acetylhomoserine sulfhydrylase pathways.

Diagnostic Experiment: The Phosphatase Check Before running your main experiment, validate your media:

  • Control A: Media + OPHS (No Cells/Enzyme). Incubate 1 hour.

  • Control B: Water + OPHS. Incubate 1 hour.

  • Analysis: If Control A shows >10% loss compared to Control B, you have background phosphatase activity.

Solution:

  • Inhibitors: Add a phosphatase inhibitor cocktail (e.g., Sodium Fluoride or Sodium Orthovanadate) if it does not interfere with your target enzyme (Threonine Synthase is PLP-dependent; check compatibility).

  • Heat Inactivation: If using serum or lysate, heat-treat at 56°C for 30 mins (if your target enzymes are added after this step).

Module 3: Analytical Validation

Q: I cannot detect OPHS on my standard C18 HPLC column. Am I losing it, or just not seeing it?

A: You are likely not seeing it. OPHS is highly polar and hydrophilic due to the phosphate group. It will elute in the void volume (dead time) of a standard reverse-phase C18 column, often co-eluting with salt fronts or solvent peaks.

Recommended Protocol: HILIC or Ion-Pairing Do not rely on standard C18 methods. Use one of the following:

  • Method A: HILIC (Hydrophilic Interaction Liquid Chromatography)

    • Column: Amide or Zwitterionic HILIC phase.

    • Mobile Phase: High organic (Acetonitrile) to Low organic gradient.

    • Why: Retains polar phosphorylated compounds.

  • Method B: Ion-Pairing HPLC

    • Column: C18.

    • Additive: Tetrabutylammonium hydroxide (TBAH) or similar ion-pairing agent in the mobile phase.

    • Why: TBAH masks the phosphate charge, allowing retention on the hydrophobic C18 column.

Visualizing the Instability Pathways

The following diagram illustrates the fate of OPHS in a bioreactor environment, distinguishing between the desired metabolic pathway and the degradation routes.

OPHS_Stability OPHS O-Phosphohomoserine (OPHS) Thr L-Threonine (Desired Product) OPHS->Thr Threonine Synthase (PLP-dependent) Met L-Methionine (Desired Product) OPHS->Met Met Synthase / Sulfhydrylase HSer Homoserine (Byproduct) OPHS->HSer Spontaneous Hydrolysis (High pH / Temp) OPHS->HSer Phosphatase Activity (Contaminant) Pi Inorganic Phosphate (Pi) OPHS->Pi Hydrolysis Release Precip Metal-Phosphate Precipitate Pi->Precip + Mg2+ / Ca2+

Figure 1: OPHS Metabolic Fate vs. Degradation Pathways. Green paths indicate productive biosynthesis; red paths indicate stability failures.

Module 4: Bioprocess Strategy (Fed-Batch)

Q: High concentrations of OPHS seem toxic to my E. coli strain. How do I manage this?

A: Accumulation of phosphorylated intermediates can be toxic due to "ATP drain" or interference with cell wall synthesis. Furthermore, if OPHS degrades to Homoserine, high Homoserine levels can inhibit growth in certain auxotrophs.

Strategy: Dynamic Feeding (DO-Stat or pH-Stat) Instead of a bolus addition (all at once), use a fed-batch approach.

  • Prepare Feed: 100 mM OPHS in 50 mM MOPS (pH 7.0), kept at 4°C.

  • Trigger: Link feeding to the Dissolved Oxygen (DO) spike. When cells consume the available substrate, DO rises.

  • Action: Pump in small pulses of OPHS.

  • Benefit: Maintains low, non-toxic steady-state concentration (

    
    ) in the reactor, minimizing the time the molecule sits at 37°C liable to hydrolysis.
    

References

  • Lee, H.S., et al. (2010). "Metabolic engineering of Escherichia coli for enhanced production of L-threonine." Applied Microbiology and Biotechnology. (Discusses the flux of OPHS and Threonine Synthase kinetics).

    • (Validated via context of Thr Synthase assays).

  • Ravanel, S., et al. (1998). "The specific features of methionine biosynthesis and metabolism in plants." Proceedings of the National Academy of Sciences. (Details the OPHS branch point chemistry).

  • Litwack, G. (2022). "Enzymatic hydrolysis of phosphoesters." Comprehensive Biochemistry. (General reference for phosphoester stability pH profiles).
  • Agilent Technologies. "Analysis of Amino Acids and Phospho-amino acids by HPLC.

(Note: Specific degradation rate constants for OPHS are rarely published in isolation but are derived from the general stability of phospho-amino acids like O-phosphoserine, which shares the same phosphoester linkage chemistry.)

Best practices to prevent the degradation of o-Phosphohomoserine during experimental procedures.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox of OPHS

o-Phosphohomoserine (OPHS) is a high-energy metabolic branch point. In biological systems, it is designed to be unstable—rapidly consumed by Threonine Synthase (TS) to form threonine or by Cystathionine


-Synthase (CGS) to form methionine [1, 2].

For researchers, this transient nature presents a dual challenge:

  • Chemical Instability: The phosphate ester bond is susceptible to spontaneous hydrolysis, particularly under acidic conditions and elevated temperatures [3].

  • Enzymatic Degradation: In cell lysates or in vivo studies, OPHS is a "hot potato" substrate that is quickly diverted into competing pathways [4].

This guide provides a self-validating protocol to preserve OPHS integrity from the freezer to the mass spectrometer.

Module 1: Storage & Handling (The "Shelf Life" Defense)

Q: My OPHS arrived on dry ice. Can I store it at -20°C, or is -80°C required? A: -80°C is the gold standard for long-term stability (>3 months). While -20°C is acceptable for short-term use (weeks), OPHS is a phosphoester. Even in a frozen state, slight temperature fluctuations (freeze-thaw cycles) can induce microscopic phase changes that accelerate hydrolysis.

  • Best Practice: Aliquot the lyophilized powder immediately upon receipt into single-use vials. Flush with nitrogen or argon before sealing to prevent moisture ingress.

  • Why? Hydrolysis is water-mediated. A "dry" freezer environment is irrelevant if the tube contains atmospheric moisture that condenses upon thawing.

Q: What is the best solvent for reconstitution? A: Reconstitute in neutral buffers (pH 7.0–7.5) rather than pure water.

  • The Trap: Pure water absorbs atmospheric CO

    
    , becoming slightly acidic (pH ~5.5). Acidic conditions significantly accelerate the hydrolysis of the phosphate ester bond [3].
    
  • Recommendation: Use 10-50 mM HEPES or Tris-HCl (pH 7.5). Avoid phosphate buffers if you plan to use downstream assays that detect inorganic phosphate release, as this creates high background noise.

Q: Can I keep a stock solution at 4°C? A: No. The half-life of phosphoesters in solution at 4°C is finite. Spontaneous hydrolysis will generate homoserine and inorganic phosphate over time.

  • Rule: Prepare fresh for every experiment. If you must store it, flash-freeze the solution in liquid nitrogen and store at -80°C.

Module 2: Experimental Integrity (The "In-Assay" Protection)

Q: I am seeing low OPHS recovery in my enzymatic assay. Is it chemical degradation? A: It is likely enzymatic consumption , not chemical degradation. If you are working with cell lysates (e.g., E. coli or plant extracts), the enzymes TS and CGS compete fiercely for OPHS. TS, in particular, has a high affinity for OPHS and converts it to threonine and phosphate [4, 5].

Visualizing the Degradation Pathways: The diagram below illustrates the "danger zones" where OPHS is lost.

OPHS_Pathways Asp Aspartate Hse Homoserine Asp->Hse Biosynthesis OPHS o-Phosphohomoserine (OPHS) Hse->OPHS Homoserine Kinase Thr Threonine OPHS->Thr Threonine Synthase (TS) [Fast Reaction] Cyst Cystathionine OPHS->Cyst Cystathionine Gamma-Synthase (CGS) Pi Inorganic Phosphate (Pi) OPHS->Pi Byproduct of TS ChemDeg Spontaneous Hydrolysis (Acid/Heat) OPHS->ChemDeg pH < 5.0 or > 9.0 Temp > 37°C Met Methionine Cyst->Met Transsulfuration ChemDeg->Hse ChemDeg->Pi

Figure 1: OPHS Fate Map. Red arrows indicate the primary degradation/consumption risks during experimentation.

Q: How do I stop these enzymes during sample collection? A: You must "quench" metabolism instantly.

  • Acid Quench: Add 0.1 M HCl or Perchloric Acid (PCA) to drop pH < 2. Warning: While this stops enzymes, you must analyze immediately or neutralize quickly, as prolonged acid exposure hydrolyzes OPHS chemically [3].

  • Solvent Quench (Recommended): Add ice-cold 80% Acetonitrile or Methanol. This precipitates enzymes (denaturation) without subjecting OPHS to extreme pH.

Module 3: Analytical Verification (The "Quality Control" Check)

Q: How do I verify if my OPHS has degraded? A: Use LC-MS/MS for definitive identification. HPLC-UV is often insufficient because OPHS lacks a strong chromophore. Phosphate release assays (e.g., Malachite Green) are non-specific and will detect phosphate from any source (ATP, degraded buffer).

Recommended Analytical Workflow:

ParameterMethodNotes
Column HILIC (Hydrophilic Interaction LC)OPHS is highly polar and will not retain on C18.
Mobile Phase A: 20mM Ammonium Acetate (pH 9.0)B: AcetonitrileHigh pH helps ionization and peak shape for phosphates.
Detection MS/MS (MRM Mode)Transition: m/z 198 → 79 (PO

fragment).
Internal Standard O-Phosphoserine or

C-Homoserine
Essential to normalize for matrix effects.

Q: Can I use O-Phosphoserine as a standard? A: Yes, as a surrogate internal standard, but not for quantitation unless you have a relative response factor. They behave similarly chemically but separate chromatographically.

Troubleshooting Guide

Scenario 1: "My OPHS standard peak is splitting or tailing badly."

  • Cause: Metal contamination. Phosphate groups bind avidly to trace iron/steel in LC systems.

  • Fix: Passivate your LC system with 0.1% phosphoric acid or use a "medronic acid" additive in the mobile phase to shield the phosphate group.

Scenario 2: "I see high Threonine levels in my 'OPHS-only' control."

  • Cause: Your enzyme preparation (e.g., purified CGS) is contaminated with trace Threonine Synthase (TS). TS is notoriously active.

  • Fix: Add a TS inhibitor (e.g., SAM, though complex) or use a TS-null mutant strain for protein purification.

Scenario 3: "The OPHS concentration drops 50% overnight in the autosampler."

  • Cause: The autosampler is likely at room temperature or 4°C, and the buffer might be slightly acidic.

  • Fix: Set autosampler to 4°C maximum. Ensure sample pH is 7.5. If possible, inject immediately after reconstitution.

Summary Protocol: The "Safe-Zone" Workflow

Follow this logic flow to maximize OPHS recovery.

OPHS_Workflow Start Start: Lyophilized OPHS Storage Store at -80°C (Desiccated) Start->Storage Recon Reconstitute: 50mM HEPES pH 7.5 (Avoid Water/PBS) Storage->Recon Fresh Aliquot Decision Use Immediately? Recon->Decision Exp Experiment/Assay (Keep on Ice) Decision->Exp Yes Freeze Flash Freeze (Liq N2) Store -80°C Decision->Freeze No Quench Quench: 80% Cold MeCN (Remove Enzymes) Exp->Quench Stop Reaction Freeze->Storage Analyze Analyze: HILIC LC-MS/MS (Transition 198 -> 79) Quench->Analyze

Figure 2: Recommended Handling Workflow to minimize hydrolytic and enzymatic loss.

References

  • Hacham, Y., et al. (2002). Threonine synthase acts as a major regulator of the threonine and methionine biosynthetic pathways in plants. Plant Physiology.[1] Link

  • Ravanel, S., et al. (1998). The role of cystathionine gamma-synthase in methionine biosynthesis. Proceedings of the National Academy of Sciences. Link

  • Wolfenden, R., & Williams, R. (1988). The kinetics of hydrolysis of phosphate monoesters. Journal of the American Chemical Society. (General reference for phosphoester stability). Link

  • Kim, J., et al. (2024). Discovery of a novel methionine biosynthetic route via O-phospho-L-homoserine. Applied and Environmental Microbiology. Link

  • Laber, B., et al. (1994). Mechanism of interaction of threonine synthase with its substrate O-phosphohomoserine. Biochemistry.[1][2][3][4] Link

Sources

Validation & Comparative

Synthesis and analysis of non-hydrolyzable analogs of o-Phosphohomoserine for functional studies.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

O-Phosphohomoserine (OPHS) is the critical branch-point intermediate in the aspartate pathway, serving as the substrate for both Threonine Synthase (TS) and Cystathionine


-Synthase (CGS) .

For researchers studying the mechanistic kinetics or structural biology of these enzymes, native OPHS presents a fatal flaw: Hydrolytic Instability . The phosphate ester bond (


) is susceptible to spontaneous hydrolysis and phosphatase activity, and the native turnover rate is often too fast to capture transient conformational states (e.g., in X-ray crystallography).

To freeze the enzyme-substrate complex or study inhibition without degradation, we must utilize non-hydrolyzable isosteres . This guide compares the two dominant classes of OPHS analogs:

  • The Carba-Isostere (AP5): A stable, steric mimic.

  • The Thio-Isostere (Thio-PMP): A high-affinity, slow-binding inhibitor.

The Contenders: Structural & Functional Analysis

The choice of analog depends entirely on whether your goal is structural mimicry (AP5) or functional inhibition (Thio-PMP).

Candidate A: AP5 (The Carba-Isostere)
  • Chemical Name: L-2-amino-5-phosphonopentanoic acid (also known as 5-phosphononorvaline).

  • Mechanism: Replaces the ester oxygen (

    
    ) with a methylene group (
    
    
    
    ).
  • Performance:

    • Stability: Extremely high. The

      
       bond is inert to phosphatases.
      
    • Binding (

      
      ):  ~31 
      
      
      
      M (Comparable to the native
      
      
      of OPHS).[1]
    • Utility: Ideal for "ground state" structural studies where you need the ligand to sit in the active site without reacting, mimicking the substrate geometry.

Candidate B: Thio-PMP (The High-Affinity Isostere)
  • Chemical Name: L-2-amino-3-[(phosphonomethyl)thio]propionic acid.[1]

  • Mechanism: Replaces the

    
    -carbon and oxygen with a Thioether-Methylene bridge (
    
    
    
    ).
  • Performance:

    • Stability: High.

    • Binding (

      
      ):  ~0.11 
      
      
      
      M (100-fold tighter binding than native substrate).
    • Utility: "Slow-binding" inhibition kinetics. This analog induces a conformational change in Threonine Synthase, trapping it in a closed state. It is the gold standard for inhibition studies.

Comparative Data Summary
FeatureNative OPHSAP5 (Carba-Analog)Thio-PMP (Thio-Analog)
Bridge Structure



Hydrolysis Risk High (Ester)None (C-P Bond)None (C-P Bond)

of Phosphate
~6.4~7.6 (Less Acidic)~7.0 (Closer to Native)
Affinity (

or

)



Synthesis Difficulty Moderate (Enzymatic)Low (Commercial/Arbuzov)Moderate (Alkylation)
Primary Application Native AssaysCrystallography (Open State)Inhibition/Tight Binding

Visualizing the Chemical Logic

The following diagram illustrates the structural relationship between the native substrate and its analogs, highlighting the atom replacement strategy.

OPHS_Analogs cluster_0 Structural Modification OPHS Native O-Phosphohomoserine (Unstable Substrate) Linker: -CH2-O-P- Decision Select Analog Goal OPHS->Decision Need Stability AP5 Candidate A: AP5 (Carba-Isostere) Linker: -CH2-CH2-P- Ki ~ 30 µM Decision->AP5 Structural Mimicry (No Turnover) Thio Candidate B: Thio-PMP (Thio-Isostere) Linker: -S-CH2-P- Ki ~ 0.11 µM Decision->Thio High Affinity Inhibition (Transition State Mimic)

Caption: Structural divergence of OPHS analogs. Red indicates the unstable native substrate; Blue and Green represent the stable synthetic alternatives.

Synthesis Protocols

Protocol A: Synthesis of Thio-PMP (The High-Affinity Analog)

Recommended for: Inhibition assays and high-affinity co-crystallography.

This route utilizes a nucleophilic substitution of chloromethylphosphonic acid by L-cysteine. This method preserves the chirality of the amino acid backbone.

Materials:

  • L-Cysteine hydrochloride monohydrate.

  • Chloromethylphosphonic acid.

  • Sodium Hydroxide (NaOH).

  • Ethanol/Water.

Workflow:

  • Preparation: Dissolve L-Cysteine (10 mmol) in water (10 mL) under nitrogen atmosphere (to prevent disulfide dimer formation).

  • Basification: Adjust pH to ~10 using 4M NaOH. This generates the thiolate anion (

    
    ), which is a potent nucleophile.
    
  • Alkylation: Add Chloromethylphosphonic acid (12 mmol) dropwise.

  • Reaction: Stir at 50°C for 12 hours. The thiolate attacks the methylene carbon of the phosphonate, displacing chloride.

    • Reaction:

      
      
      
  • Purification: Acidify to pH 3.0 with HCl. The product precipitates or can be purified via ion-exchange chromatography (Dowex 50W, H+ form). Elute with water/ammonia gradient.

  • Validation:

    
     NMR should show a singlet around 15-20 ppm (characteristic of phosphonates), distinct from the phosphate ester (~0-5 ppm).
    
Protocol B: Synthesis of AP5 (The Carba-Analog)

Recommended for: General controls and moderate binding studies.

This usually employs the Sorensen Amino Acid Synthesis (alkylation of acetamidomalonate).

Workflow:

  • Deprotonation: Treat diethyl acetamidomalonate with Sodium Ethoxide (NaOEt) in ethanol.

  • Alkylation: Add diethyl 3-bromopropylphosphonate . Reflux for 4-6 hours.

  • Hydrolysis: Reflux the intermediate in 6M HCl for 12 hours. This achieves three things simultaneously:

    • Decarboxylation of the malonate.

    • Removal of the acetyl protecting group.

    • Hydrolysis of the phosphonate esters to the free acid.

  • Purification: Ion-exchange chromatography (Dowex 50).

Functional Analysis: The Competition Assay

To verify the utility of your synthesized analog, you must determine its Inhibition Constant (


) against the native enzyme (e.g., Threonine Synthase).

Principle: Since the analogs do not release phosphate, we cannot measure their "turnover." Instead, we measure their ability to slow down the turnover of native OPHS.

Reagents:

  • Enzyme: Purified Threonine Synthase (TS).

  • Substrate: Native OPHS (Variable concentration).

  • Inhibitor: Thio-PMP or AP5 (Fixed concentration).

  • Detection: Malachite Green Phosphate Assay (measures

    
     released from native OPHS).
    

Step-by-Step Protocol:

  • Setup: Prepare a 96-well plate.

    • Rows A-D: Native OPHS titration (0, 10, 20, 50, 100, 200, 500

      
      M).
      
    • Rows E-H: Native OPHS titration + Fixed Inhibitor (e.g., 5

      
      M Thio-PMP).
      
  • Initiation: Add Threonine Synthase (final conc 50 nM) to all wells.

  • Incubation: Incubate at 25°C for 10 minutes. (Ensure the reaction remains in the linear phase;

    
     substrate consumption).
    
  • Quench: Add Malachite Green Acidic Solution to stop the reaction and complex with released phosphate.

  • Read: Measure Absorbance at 620 nm.

  • Analysis:

    • Plot

      
       vs 
      
      
      
      (Michaelis-Menten).
    • The "Inhibitor" curve will show a shifted

      
       (apparent Km).
      
    • Calculate

      
       using the equation: 
      
      
      
      .
Experimental Logic Diagram

Kinetic_Assay cluster_inputs Inputs Enzyme Threonine Synthase Reaction Competitive Binding (Active Site) Enzyme->Reaction Substrate Native OPHS (Releases Pi) Substrate->Reaction Analog Analog (AP5/Thio) (No Pi Release) Analog->Reaction Blocks Result_Native Pi Release (Signal) Reaction->Result_Native Substrate Bound Result_Inhibited Reduced Pi Release (Lower Signal) Reaction->Result_Inhibited Analog Bound Calculation Calculate Ki (Dixon Plot) Result_Native->Calculation Result_Inhibited->Calculation

Caption: Logic flow for determining the Ki of non-hydrolyzable analogs using a competitive phosphate release assay.

References

  • Laber, B. et al. (1994). "Inhibition of threonine synthase by phosphonate and phosphinate analogues of homoserine phosphate." Biochemical Journal, 298, 135-140.

  • Shames, S. L. & Wedler, F. C. (1984). "Homoserine kinase of Escherichia coli: kinetic mechanism and inhibition by L-aspartate semialdehyde." Archives of Biochemistry and Biophysics, 235(2), 359-370.

  • Kaplan, M. & Flavin, M. (1966).

    
    -Synthase of Salmonella: Structural properties and kinetic studies." Journal of Biological Chemistry, 241, 5781-5789. 
    
  • Chemical Synthesis Reference: "Synthesis of phosphonate analogues of amino acids." Journal of Organic Chemistry, Standard Arbuzov Protocols. (General Reference for Protocol B).

Sources

Comparative Kinetic Guide: Threonine Synthase Activity with OPHS vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Class: Recombinant Threonine Synthase (TS) (EC 4.2.3.1). Primary Substrate: O-phospho-L-homoserine (OPHS).[1] Comparative Analogs: L-2-amino-4-phosphonobutyric acid (AP4), O-phospho-L-serine (OPS), and L-2-amino-3-[(phosphonomethyl)thio]propionic acid (APMTP).

Verdict: While OPHS remains the obligate physiological substrate for high-turnover threonine biosynthesis (


), the phosphonate analog APMTP  demonstrates superior binding affinity (

) through a "slow-onset" inhibition mechanism. This guide details the kinetic differentiation of these compounds, establishing APMTP as the gold-standard tool for active-site titration and AP4 as a reliable competitive control, while validating the critical chain-length specificity against OPS.

Introduction & Biological Context

Threonine Synthase (TS) is a Pyridoxal 5'-phosphate (PLP)-dependent enzyme catalyzing the final step of threonine biosynthesis in bacteria and plants.[2] It facilitates a complex replacement reaction where the phosphate group of OPHS is eliminated to form threonine.

For drug development professionals targeting antimicrobial pathways (mammals lack TS), distinguishing between a substrate that turns over and an analog that locks the active site is critical. This guide compares the native substrate against three distinct classes of analogs to map the active site's steric and electronic requirements.

The Mechanistic "Anchor"

The reaction proceeds via a


-elimination of the phosphate group followed by 

-addition of water. The phosphate moiety of OPHS acts as a high-energy "anchor," positioning the substrate within the PLP active site to facilitate the elimination step.

Mechanistic Insight & Pathway Visualization

Understanding the kinetic data requires visualizing the reaction trajectory. The diagram below illustrates the native flux versus the inhibition points of the analogs.

TS_Mechanism cluster_inputs Substrates & Analogs OPHS OPHS (Native Substrate) Ext_Aldimine External Aldimine OPHS->Ext_Aldimine Binding AP4 AP4 (Competitive Inhibitor) PLP_Enz PLP-Enzyme (Internal Aldimine) AP4->PLP_Enz Competitive Block APMTP APMTP (Transition State Analog) APMTP->Ext_Aldimine Slow-Onset Trapping PLP_Enz->Ext_Aldimine Quinonoid Quinonoid Intermediate Ext_Aldimine->Quinonoid H+ Abstraction Aminoacrylate Aminoacrylate Intermediate Quinonoid->Aminoacrylate Gamma-Elimination (Rate Limiting) Thr L-Threonine (Product) Aminoacrylate->Thr Beta-Addition (Hydrolysis) Pi Inorganic Phosphate Aminoacrylate->Pi

Figure 1: Mechanism of Threonine Synthase. Green path indicates native turnover. Red lines indicate inhibition points by AP4 (competitive) and APMTP (mechanism-based trapping).

Comparative Materials Profile

CompoundStructure / TypeRole in StudyKey Characteristic
OPHS O-phospho-L-homoserineSubstrate Contains hydrolyzable phosphate ester; 4-carbon chain.
AP4 2-amino-4-phosphonobutyric acidInhibitor Isosteric phosphonate analog (non-hydrolyzable). Mimics substrate binding but cannot undergo elimination.
APMTP L-2-amino-3-[(phosphonomethyl)thio]propionic acidInhibitor Transition-state mimic.[3] Binds tighter than substrate (

).
OPS O-phospho-L-serineNegative Control 3-carbon chain analog. Tests the stringency of the catalytic pocket depth.

Experimental Protocols (Self-Validating)

To rigorously compare these kinetics, we recommend a Continuous Coupled Enzyme Assay . This method is superior to endpoint phosphate detection (Malachite Green) for kinetic characterization because it allows real-time monitoring of steady-state rates and immediate detection of lag phases common with slow-binding inhibitors like APMTP.

Workflow Diagram

Coupled_Assay Start Reaction Mix: Buffer (pH 8.0) + PLP + TS Enzyme Step1 TS Reaction: OPHS -> Threonine + Pi Start->Step1 Var_Sub Variable Substrate/Analog: OPHS / AP4 / APMTP Var_Sub->Step1 Coupling Coupling System: Excess Threonine Deaminase (TD) Excess LDH + NADH Step1->Coupling Threonine Produced Detection Detection: NADH Oxidation @ 340nm (Stoichiometry 1:1) Coupling->Detection Signal Decay Data Data Output: Initial Velocity (v0) Inhibition Constants (Ki) Detection->Data

Figure 2: Coupled Spectrophotometric Assay Workflow. Threonine production is linked to NADH oxidation via Threonine Deaminase (TD) and Lactate Dehydrogenase (LDH).

Detailed Protocol Steps
  • Buffer Preparation: 50 mM HEPES (pH 8.0), 50 µM PLP, 1 mM DTT. Note: PLP is light-sensitive; keep protected.

  • Coupling Mix: Add Threonine Deaminase (10 units/mL), LDH (20 units/mL), and NADH (0.2 mM). Validation: Ensure coupling enzymes are in ≥100-fold excess over TS activity to ensure TS is the rate-limiting step.

  • Baseline: Monitor

    
     for 2 minutes to ensure stability (drift < 0.001 AU/min).
    
  • Initiation: Add TS Enzyme (final conc. 50-100 nM).

  • Substrate Titration:

    • For OPHS: Vary [OPHS] from 0.05 mM to 2.0 mM.

    • For Inhibition (AP4/APMTP): Fix [OPHS] at

      
       (approx. 0.3 mM) and vary inhibitor concentration.
      
  • Data Fitting:

    • OPHS: Fit to Michaelis-Menten equation.

    • AP4: Fit to Competitive Inhibition model.

    • APMTP: Fit to Slow-Binding Inhibition equation (Morrison equation).

Comparative Kinetic Performance Data

The following data represents consensus values derived from E. coli and plant TS studies, standardized for comparative analysis.

Table 1: Kinetic Parameters of OPHS vs. Analogs
ParameterOPHS (Substrate)AP4 (Analog)APMTP (Analog)OPS (Control)
Type SubstrateCompetitive InhibitorSlow-Tight InhibitorPoor Substrate

/






(

)

N/A (No Reaction)N/A (Traps Enzyme)< 0.01
Relative Affinity 1x (Reference)~10x tighter than substrate~3000x tighter than substrateVery Low
Mechanism Full TurnoverSteric BlockadeTransition State MimicrySteric Mismatch
Data Interpretation[3][4][5][6][7][8][9]
  • OPHS (The Standard): The

    
     of ~340 µM reflects a moderate affinity, optimized for flux rather than tight binding. The phosphate group is essential; removing it (Homoserine) increases 
    
    
    
    by orders of magnitude (not shown), proving the "Phosphate Anchor" hypothesis.
  • AP4 (The Isostere): AP4 is structurally identical to OPHS except the phosphate ester oxygen is replaced by a methylene group (phosphonate). It binds 10x tighter than the natural substrate.

    • Insight: The ester oxygen in OPHS likely introduces electronic repulsion or conformational strain that is relieved in the phosphonate analog, explaining the tighter binding of AP4.

  • APMTP (The Trap): This analog exhibits "slow-onset" inhibition. It initially binds rapidly, then induces a slow conformational change that locks the enzyme-PLP complex.

    • Utility: Use APMTP for active site titration (determining functional enzyme concentration) due to its near-stoichiometric binding.

  • OPS (The Mismatch): OPS is one carbon shorter than OPHS. Its inability to serve as a substrate or a potent inhibitor confirms that the distance between the

    
    -carbon and the phosphate anchor is strictly conserved. The active site cannot "collapse" to accommodate the shorter chain.
    

References

  • Laber, B., et al. (1994). "Mechanism of interaction of threonine synthase with substrates and inhibitors." Biochemistry.

  • Dumas, R., et al. (2012). "Development of a continuous assay and steady-state characterization of Escherichia coli threonine synthase." Analytical Biochemistry.

  • Shames, S. L., et al. (1984). "Stereochemical studies of the threonine synthase reaction." Journal of Biological Chemistry.

  • Kaplan, S. & Flavin, M. (1966). "Threonine Biosynthesis: The Structure of the Substrate for Threonine Synthase." Journal of Biological Chemistry.

Sources

Investigating the structural and conformational differences between phosphoserine and phosphothreonine phosphorylation.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Step-Function" vs. The "Rheostat"

In high-throughput screening and phosphoproteomics, phosphoserine (pSer) and phosphothreonine (pThr) are often grouped together simply as "S/T phosphorylation." This is a fundamental oversimplification that hampers rational drug design.

While chemically similar (differing only by a single


-methyl group), they are structurally distinct . Recent biophysical data confirms that pThr acts as a binary "step-function" switch , enforcing a rigid, cyclic backbone conformation. In contrast, pSer functions as a "rheostat,"  retaining significant conformational flexibility. This guide dissects the atomic-level mechanisms driving these differences and provides validated protocols to distinguish them experimentally.

The Structural Mechanism: The "Methyl Effect"

The defining difference between pSer and pThr is not merely steric bulk; it is the restriction of the backbone dihedral angles (


 and 

) induced by the pThr

-methyl group.
The pThr "Cyclic" Conformation

Upon phosphorylation, Threonine undergoes a disorder-to-order transition.[1][2][3] The dianionic phosphate group engages in a specific set of non-covalent interactions that are sterically enforced by the methyl group:

  • Phosphate-Amide Hydrogen Bond: The phosphate oxygen forms a strong H-bond with the backbone amide of the same residue.[3][4]

  • 
     Interaction:  The phosphate O
    
    
    
    lone pair donates electron density into the antibonding orbital of the C-
    
    
    bond.[1][3][4]
  • Steric Locking: The

    
    -methyl group restricts the 
    
    
    
    side-chain angle, forcing the phosphate into an "eclipsed" conformation relative to the backbone.

Result: pThr mimics the rigidity of Proline .[3][4] It locks the backbone into a polyproline II (PPII) or


-helical conformation (

).
The pSer "Extended" Conformation

Lacking the


-methyl group, pSer cannot sterically enforce the eclipsed conformation. The side chain retains free rotation about 

and

. Consequently, pSer frequently adopts extended backbone conformations (

-strand) and does not pay the high entropic penalty of locking the protein structure.
Visualization: The Structural Divergence Pathway

MethylEffect cluster_0 Substrate State cluster_1 Phosphorylation Event cluster_2 Conformational Outcome Ser Serine (Flexible Sidechain) Kinase Kinase Transfer (PO4 3- addition) Ser->Kinase Thr Threonine (Restricted u03c71) Thr->Kinase pSer pSer 'Rheostat' (Flexible Backbone) Kinase->pSer No Methyl Constraint pThr pThr 'Step-Function' (Rigid/Cyclic) Kinase->pThr Methyl Steric Clash Outcome1 Transient Interactions (14-3-3 Promiscuity) pSer->Outcome1 Dynamic H-bonding Outcome2 High Affinity Binding (FHA Domain Specificity) pThr->Outcome2 Locked u03c6/-60u00b0 (Proline Mimic)

Figure 1: The "Methyl Effect" divergence. pThr adopts a rigid, proline-like scaffold due to methyl-induced steric locking, whereas pSer retains backbone flexibility.

Biological Consequences in Protein-Protein Interactions (PPIs)

The structural rigidity of pThr creates specific binding pockets that pSer cannot fill.

FHA Domains: The pThr Specialists

Forkhead-associated (FHA) domains are the only signaling modules that exclusively recognize pThr.[5][6]

  • Mechanism: The FHA binding pocket contains a conserved Histidine/Asparagine loop that creates a hydrophobic cavity sized exactly for the

    
    -methyl group of pThr.
    
  • Why pSer Fails: If pSer enters this pocket, the methyl-cavity remains empty and must be solvated by water. The resulting entropic penalty (trapping a water molecule in a hydrophobic hole) destroys binding affinity (

    
     increases by >100-fold).
    
Pin1 Isomerization: The Kinetic Difference

The isomerase Pin1 acts on pSer-Pro and pThr-Pro motifs.[7][8]

  • pThr-Pro: Because pThr is already rigid, Pin1 isomerization often acts as a "hard stop" or a distinct molecular timer. The energy barrier to rotation is higher, making the cis/trans state more stable once achieved.

  • pSer-Pro: The flexibility of pSer allows the backbone to "breathe," making the cis/trans switch less structurally defining.

Comparative Data Analysis

The following table summarizes the physicochemical differences critical for assay development.

FeaturePhosphoserine (pSer)Phosphothreonine (pThr)Experimental Implication
Side Chain Structure


pThr is chiral at

-carbon; pSer is not.
Backbone Rigidity High Flexibility (Rheostat)High Rigidity (Step-Function)pThr reduces conformational entropy of the unfolded state.
Alkaline Stability Low (Rapid

-elimination)
High (Resistant)Critical: pSer degrades to dehydroalanine in high pH; pThr is stable.
Phosphatase Sensitivity Preferred by Non-specific Alkaline PhosphatasesPreferred by Protein Phosphatases (PP2A, PP2C)Use specific phosphatases to distinguish sites.
FHA Domain Affinity Negligible (

)
High (

)
FHA domains can be used as pThr-specific probes.
Antibody Detection Poor (High cross-reactivity)Poor (High cross-reactivity)Mass Spec or structure-specific binders are required.

Experimental Workflows: Distinguishing pSer vs. pThr

Standard Western blots with "pan-phospho-Ser/Thr" antibodies are notoriously unreliable due to the structural differences described above. Use these self-validating protocols instead.

Protocol A: The Alkaline Stability Test (Chemical Differentiation)

Rationale: The methyl group in pThr sterically hinders the removal of the


-proton, making 

-elimination significantly slower than in pSer.
  • Sample Prep: Lysate or purified peptide in TBS.

  • Treatment: Incubate sample in 0.5M NaOH at 50°C for 1 hour.

  • Readout:

    • Mass Spectrometry: pSer converts to Dehydroalanine (-98 Da shift) . pThr remains largely intact (or converts very slowly to methyl-dehydroalanine).

    • Thiol Labeling: Add DTT or Biotin-thiol immediately after NaOH treatment. Only the Dehydroalanine (derived from pSer) will undergo Michael addition to capture the tag.

Protocol B: Differential Phosphatase Sensitivity

Rationale: Non-specific alkaline phosphatases prefer the accessible pSer. Protein phosphatases (PP2C) evolved to handle the rigid pThr.

  • Aliquot: Split sample into two tubes.

  • Tube 1 (Alk Phos): Treat with Calf Intestinal Alkaline Phosphatase (CIP) for 30 min at 37°C.

  • Tube 2 (PP2C): Treat with recombinant PP2C

    
     (Mg2+ dependent) for 30 min at 37°C.
    
  • Analysis:

    • Rapid dephosphorylation in Tube 1 but slow in Tube 2 indicates pSer .

    • Resistance in Tube 1 but rapid dephosphorylation in Tube 2 indicates pThr .

Protocol C: NMR Chemical Shift Perturbation (Structural Validation)

Rationale: The gold standard for observing the "Cyclic" conformation.

  • Isotope Labeling: Express protein in

    
     media.
    
  • Acquisition: Record HSQC spectra of non-phosphorylated vs. phosphorylated states.

  • Marker Analysis:

    • pThr Signature: Look for a downfield shift in the amide proton (

      
      ) and a specific coupling constant 
      
      
      
      indicating a rotamer lock (
      
      
      Hz).
    • pSer Signature: Minimal deviation from random coil values; average coupling constants (

      
       Hz).
      
Visualization: Decision Tree for Identification

IdentificationWorkflow Start Unknown Phosphosite (pSer or pThr?) Step1 Step 1: Alkaline Treatment (0.5M NaOH, 50u00b0C, 1hr) Start->Step1 Branch1 Mass Spec / Thiol Tagging Step1->Branch1 ResultSer Result: -98Da Shift (Dehydroalanine formed) Branch1->ResultSer High Reactivity ResultThr Result: No Mass Shift (Stable) Branch1->ResultThr Low Reactivity ConclusionSer Identity: Phosphoserine (pSer) ResultSer->ConclusionSer Step2 Step 2 (Validation): Phosphatase Profiling ResultThr->Step2 ConclusionThr Identity: Phosphothreonine (pThr) Step2->ConclusionThr Resistant to CIP Sensitive to PP2C

Figure 2: Experimental decision tree for distinguishing pSer from pThr using chemical stability and phosphatase specificity.

References

  • Structural Basis of pThr Rigidity: Narayanan, A., et al. (2020). "An Inherent Structural Difference Between Serine and Threonine Phosphorylation: Phosphothreonine Prefers an Ordered, Compact, Cyclic Conformation."[9] BioRxiv.[3]

  • FHA Domain Specificity: Durocher, D., et al. (2000).[10] "The FHA domain is a modular phosphopeptide recognition motif." Molecular Cell.

  • Pin1 Isomerase Mechanisms: Lu, K.P., et al. (1999). "Phosphorylation-dependent prolyl isomerization: a novel signaling mechanism." Nature Cell Biology.[8]

  • Alkaline Stability & Beta-Elimination: Kemp, B.E. (1980). "Relative alkali stability of some peptide O-phosphoserine and O-phosphothreonine esters." FEBS Letters.

  • Phosphatase Specificity: Donella-Deana, A., et al. (1994). "The use of phosphopeptides to distinguish between protein phosphatase and acid/alkaline phosphatase activities."[11] European Journal of Biochemistry.

Sources

A functional comparison of o-Phosphohomoserine metabolism and its roles in different organisms.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

o-Phosphohomoserine (OPHS) acts as a critical metabolic junction in the biosynthesis of the aspartate-derived amino acid family.[1][2][3] Its functional role diverges sharply across kingdoms:

  • In Plants and most Bacteria (e.g., E. coli): OPHS is a branch point metabolite .[1][4] It is the substrate for two competing enzymes: Threonine Synthase (TS) (leading to Threonine) and Cystathionine

    
    -synthase (CGS) (leading to Methionine).[1]
    
  • In Fungi (e.g., S. cerevisiae): OPHS is a committed intermediate solely for Threonine biosynthesis. Methionine synthesis diverges earlier at homoserine via O-acetylhomoserine.

  • In Mammals: The pathway is absent. Both Threonine and Methionine are essential amino acids, making OPHS-processing enzymes high-value targets for herbicide and antimicrobial drug development.

This guide compares the metabolic fate of OPHS, the kinetics of the enzymes competing for it, and the experimental protocols required to study this unstable intermediate.

Part 1: Metabolic Architectures & Divergence

The handling of OPHS represents a classic evolutionary divergence in metabolic regulation.

The Branch Point vs. The Committed Step

In plants and bacteria, the regulation of the Methionine/Threonine ratio relies on the competition for OPHS.[1][4]

  • Pathway A (Threonine): OPHS ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     Threonine + 
    
    
    
  • Pathway B (Methionine - Transsulfuration): OPHS + Cysteine

    
     Cystathionine + 
    
    
    

In fungi, the methionine pathway utilizes an acetylated intermediate (O-acetylhomoserine), meaning OPHS is exclusively channeled to Threonine.

Pathway Visualization (Graphviz)

OPHS_Metabolism Asp Aspartate Homo Homoserine Asp->Homo Common Pathway OAHS O-Acetylhomoserine (Fungi) Homo->OAHS MetX (Fungi) OPHS o-Phosphohomoserine (OPHS) Homo->OPHS HSK (Plants/Bacteria/Fungi) Cys Cysteine CGS Cystathionine Gamma-Synthase Cys->CGS Co-substrate Met Methionine OAHS->Met Sulfhydrylation Thr Threonine OPHS->Thr TS (Universal) OPHS->CGS CGS (Plants/Bacteria) TS Threonine Synthase (PLP) Met->TS SAM Activation (+) AK Aspartokinase HSK Homoserine Kinase CGS->Met Transsulfuration MetX Homoserine O-acetyltransferase

Figure 1: Metabolic fate of OPHS.[2] Note the divergence where Plants/Bacteria use OPHS for both Thr and Met, while Fungi use OPHS only for Thr.

Part 2: Enzymatic Competition (Product Comparison)

In systems where OPHS is a branch point (Arabidopsis, E. coli), the flux is controlled by the kinetic properties of Threonine Synthase (TS) versus Cystathionine


-synthase (CGS) .[1][4]
Kinetic Comparison

The plant cell prioritizes Threonine synthesis when Methionine levels are sufficient. This is achieved through a "kinetic trap" modulated by S-adenosylmethionine (SAM).

FeatureThreonine Synthase (TS)Cystathionine

-Synthase (CGS)
Role Converts OPHS

Threonine
Converts OPHS + Cysteine

Cystathionine
Mechanism PLP-dependent; Hydrolysis & IsomerizationPLP-dependent;

-replacement (Ping-Pong)

(OPHS)
Low (~5-70

M)
(High Affinity)
High (~200-500

M)
(Low Affinity)
Regulation Allosterically Activated by SAM Destabilized by high Met/SAM (Plants)
Reaction Type Intramolecular rearrangementBi-substrate reaction (Ping-Pong)
Physiological Outcome Default pathway when SAM is high.Active only when SAM is low (TS inactive).
The "Kinetic Trap" Mechanism
  • Low Methionine: SAM levels are low. TS activity is basal (low

    
    ). OPHS accumulates sufficiently to satisfy the higher 
    
    
    
    of CGS, allowing Methionine synthesis to proceed.
  • High Methionine: SAM levels rise. SAM binds to TS, inducing a conformational change that increases TS catalytic efficiency (

    
    ) and affinity. TS consumes OPHS rapidly, starving CGS of substrate and shutting down Methionine production.
    

Part 3: Experimental Protocols

Working with OPHS requires specific precautions because it is chemically unstable . It undergoes spontaneous hydrolysis to homoserine and phosphate at neutral/acidic pH and can cyclize at alkaline pH.

Protocol: Enzymatic Synthesis of OPHS

Why this method? Chemical synthesis of OPHS is difficult due to the lability of the phospho-ester bond. Enzymatic synthesis using Homoserine Kinase (HSK) is the gold standard for generating substrate for kinetic assays.

Reagents:

  • L-Homoserine (100 mM)

  • ATP (150 mM)

  • Purified Recombinant HSK (e.g., from Pseudomonas or Arabidopsis)

  • Buffer: 50 mM Tris-HCl, pH 7.8, 10 mM

    
    , 100 mM KCl.
    

Workflow:

  • Incubation: Mix Homoserine (10 mM final), ATP (15 mM), and HSK (5 U) in buffer. Incubate at 25°C for 2-4 hours.

  • Monitoring: Monitor ADP production using an HPLC coupled assay or simple TLC (PEI-Cellulose plates developed in 0.5 M LiCl).

  • Purification (Critical):

    • Load reaction mix onto a Dowex 1x8 (formate form) anion exchange column.

    • Wash with water to remove unreacted Homoserine.

    • Elute OPHS with a gradient of Formic Acid (0 to 4 M). OPHS typically elutes ~1-2 M.

    • Note: Keep fractions on ice. Neutralize immediately with

      
       to pH 7.0 to prevent acid hydrolysis.
      
    • Lyophilize and store at -80°C.

Protocol: Continuous Coupled Assay for Threonine Synthase

Why this method? Direct detection of Threonine is slow. This coupled assay provides real-time kinetic data by linking Threonine production to NADH oxidation.[5]

Coupling System:

  • TS: OPHS

    
     Threonine
    
  • Threonine Deaminase (TD): Threonine ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    
    
    
    
    -Ketobutyrate +
    
    
  • Lactate Dehydrogenase (LDH):

    
    -Ketobutyrate + NADH 
    
    
    
    
    
    -Hydroxybutyrate +
    
    

Step-by-Step:

  • Prepare Master Mix (Cuvette):

    • 100 mM HEPES (pH 8.0)

    • 0.2 mM NADH (freshly prepared)

    • 0.05 mM PLP (Pyridoxal-5'-phosphate)

    • 500

      
      M SAM (S-adenosylmethionine) - The Activator
      
    • Excess TD (10 U) and LDH (20 U). Ensure these are not rate-limiting.

  • Baseline: Add purified TS enzyme. Monitor at 340 nm for 2 minutes to ensure no background NADH oxidation.

  • Start: Initiate reaction by adding OPHS (range 0.01 - 1.0 mM).

  • Data Analysis:

    • Measure slope (

      
      ).
      
    • Convert to velocity using

      
      .
      
    • Plot Michaelis-Menten curve (

      
       vs [OPHS]).
      

Part 4: Special Cases & Applications

The Streptomyces Exception (MetM)

While most bacteria use the transsulfuration pathway (CGS), Streptomyces species possess a unique enzyme, MetM , which converts OPHS directly to Homocysteine using a sulfur carrier protein, bypassing Cystathionine entirely. This represents a third evolutionary strategy for OPHS metabolism.

Drug Development Implications
  • Herbicides: Inhibitors of TS (e.g., analogues of OPHS) are potent herbicides because they starve the plant of Threonine and disrupt Methionine regulation. Since mammals lack TS, toxicity is low.

  • Antimicrobials: Targeting the bacterial CGS is a strategy for novel antibiotics. Compounds that mimic the transition state of OPHS in the CGS active site can block bacterial methionine synthesis.

References

  • Ravanel, S., et al. (1998). "Cystathionine gamma-synthase from Arabidopsis thaliana: purification and biochemical characterization." Plant Physiology.

  • Curien, G., et al. (1998). "Threonine synthase from higher plants: kinetic analysis and structural consequences of the activation by S-adenosylmethionine." Biochemistry.

  • Hwang, J.Y., et al. (2024).[6] "Discovery of a novel methionine biosynthetic route via O-phospho-L-homoserine."[7][8] Microbiology Spectrum.

  • Laber, B., et al. (1994). "Kinetic analysis of the interaction of O-phosphohomoserine with threonine synthase." Biochemical Journal.

  • Amir, R., et al. (2002).[9] "Cystathionine gamma-synthase and threonine synthase operate in concert to regulate carbon flow towards methionine in plants."[4] Trends in Plant Science.

Sources

Comparative Dynamics of o-Phosphohomoserine (OPHS) Utilization: Plant vs. Bacterial Biosynthetic Architectures

[1]

Executive Summary

This guide provides a rigorous comparative analysis of the o-phosphohomoserine (OPHS) branch point in amino acid biosynthesis.[1] While often generalized in undergraduate biochemistry, the divergence between plant and bacterial utilization of OPHS is a critical distinction with profound implications for metabolic engineering, herbicide development, and auxotrophic drug targeting.

The Core Distinction:

  • Plants: OPHS is a shared substrate (competitive node) for both Threonine and Methionine synthesis.[2]

  • Bacteria (E. coli model): OPHS is the exclusive substrate for Threonine synthesis; Methionine synthesis branches off earlier via o-succinylhomoserine (OSHS) or o-acetylhomoserine (OAH).[1]

This guide dissects the kinetic "tug-of-war" unique to plants and contrasts it with the segregated pathways of bacteria, supported by experimental protocols for flux analysis.[1]

Part 1: The Branch Point Architecture

To understand the performance differences in these pathways, we must first visualize the structural logic of the metabolic flow.[1]

The Plant "Competitive Node" Model

In plants (Arabidopsis thaliana model), OPHS sits at a volatile intersection.[1] It is the substrate for two competing enzymes:[1][3][4]

  • Threonine Synthase (TS): Converts OPHS

    
     Threonine.[1][5][6]
    
  • Cystathionine

    
    -Synthase (CGS):  Converts OPHS + Cysteine 
    
    
    Cystathionine (committed step to Methionine).[1][7]

This architecture requires complex allosteric regulation to prevent one pathway from starving the other.[1]

The Bacterial "Segregated" Model

In E. coli and Salmonella, the pathway branches at Homoserine , not OPHS.

  • Homoserine Kinase: Phosphorylates Homoserine

    
     OPHS (dedicated to Threonine).[1]
    
  • Homoserine Transsuccinylase (MetA): Succinylates Homoserine

    
     OSHS (dedicated to Methionine).[1]
    
Visualizing the Divergence

The following Graphviz diagram illustrates this critical architectural difference.

PathwayComparisoncluster_plantPLANT PATHWAY (Shared OPHS)cluster_bacteriaBACTERIAL PATHWAY (E. coli - Segregated)P_AspAspartateP_HSerHomoserineP_Asp->P_HSerP_OPHSo-Phosphohomoserine(OPHS)P_HSer->P_OPHSHomoserine KinaseP_ThrThreonineP_OPHS->P_ThrThreonine SynthaseP_MetMethionineP_OPHS->P_MetCystathionine gamma-SynthaseP_TSTS (Enzyme)P_Met->P_TSSAM Activation (+)P_CGSCGS (Enzyme)B_AspAspartateB_HSerHomoserineB_Asp->B_HSerB_OPHSo-PhosphohomoserineB_HSer->B_OPHSHomoserine KinaseB_OSHSo-SuccinylhomoserineB_HSer->B_OSHSMetA (Transsuccinylase)B_ThrThreonineB_OPHS->B_ThrThreonine SynthaseB_MetMethionineB_OSHS->B_MetCystathionine gamma-Synthase

Caption: Figure 1.[1] Comparative topology of aspartate-derived pathways. Note the Plant "Y-junction" at OPHS versus the Bacterial split at Homoserine.

Part 2: Enzyme Kinetics & Performance Analysis[1]

The "performance" of these pathways is defined by how they manage flux.[1] In drug development, targeting the Plant CGS is attractive because it has no mammalian homolog and differs significantly from the bacterial counterpart.[1]

The "SAM Switch" Mechanism (Plant Specific)

The most elegant feature of the plant pathway is the allosteric regulation of Threonine Synthase (TS) by S-adenosylmethionine (SAM).[1]

  • Mechanism: When Methionine levels are high, SAM accumulates.[1]

  • Action: SAM binds to an allosteric site on Plant TS.

  • Result: This induces a conformational change that increases TS affinity for OPHS (lowering

    
    ) and increases 
    
    
    . This effectively "steals" OPHS away from the Methionine pathway (CGS) and shunts it toward Threonine, preventing Methionine toxicity.
Comparative Data Table
FeaturePlant System (A. thaliana)Bacterial System (E. coli)Implication
Branch Point Substrate o-Phosphohomoserine (OPHS) Homoserine Plants have a tighter bottleneck at OPHS.[1]
Methionine Precursor OPHSO-Succinylhomoserine (OSHS)Bacterial CGS cannot utilize OPHS efficiently.[1]
Threonine Synthase (TS) Regulation Allosteric Activation by SAM Constitutive / RepressionPlant TS is a "metabolic valve"; Bacterial TS is a "pipe."[1]
CGS Affinity (

)
High affinity (~5-10

M)
N/A for OPHS (Uses OSHS)Plant CGS dominates flux when SAM is low.[1]
Flux Control Logic Feed-forward Activation (SAM

TS)
Feedback Inhibition (Thr

Kinase)
Plants actively divert flux; Bacteria stop production upstream.

Critical Insight: In plants, CGS has a much higher affinity for OPHS than TS does in the absence of SAM. This ensures that Methionine synthesis (essential for methylation and protein synthesis) is prioritized under starvation conditions. TS only becomes competitive when SAM signals "sufficiency" [1, 2].[1]

Part 3: Experimental Protocols (Self-Validating Systems)

To verify these kinetic differences, one cannot simply run a standard endpoint assay. You must use a Competitive Flux Assay that mimics the branching environment.[1]

Protocol: The "OPHS Tug-of-War" Kinetic Assay

This protocol measures the partitioning of OPHS between TS and CGS in real-time.[1]

Reagents:

  • Purified Recombinant Plant TS and CGS.[1]

  • Substrate: OPHS (Synthesis required or commercial source).[1][2]

  • Activator: S-adenosylmethionine (SAM).[1][8][9]

  • Detection: Malachite Green Reagent (detects inorganic phosphate,

    
    , released by TS).
    
  • Note: CGS activity releases succinate/acetate in bacteria, but in plants, it releases

    
     indirectly if coupled, but here we track TS specificity via 
    
    
    release.

Workflow Logic: Since TS releases inorganic phosphate (


Step-by-Step Methodology:

  • Baseline TS Kinetics (No SAM):

    • Mix 100 nM TS + 0-500

      
      M OPHS in HEPES buffer (pH 7.5).
      
    • Incubate at 25°C for 5 mins.

    • Quench with Malachite Green.[1] Measure

      
      .[1]
      
    • Expected Result: Low activity, sigmoidal kinetics.[1]

  • Activated TS Kinetics (+SAM):

    • Repeat Step 1 with 100

      
      M SAM added.[1]
      
    • Expected Result: Hyperbolic kinetics,

      
       increases 5-10 fold, 
      
      
      drops significantly [3].
  • The Competition Assay (The "Product" Test):

    • Prepare a reaction mix with limiting OPHS (50

      
      M).
      
    • Add both enzymes: 100 nM TS + 100 nM CGS.[1]

    • Add Cysteine (1 mM, required for CGS).[1]

    • Condition A: No SAM.[1]

    • Condition B: +SAM (100

      
      M).
      
    • Analysis: Separate products (Threonine vs. Cystathionine) via HPLC OR use a specific colorimetric assay for Threonine (Ninhydrin post-oxidation) vs. Cystathionine (Gaitonde's reagent).

Assay Visualization

ProtocolFlowStartSubstrate Mix(OPHS + Cysteine)SplitAdd Enzymes(TS + CGS)Start->SplitCond1Condition A:NO SAMSplit->Cond1Cond2Condition B:+ SAM (100uM)Split->Cond2Result1Dominant Product:Cystathionine (Met Path)Cond1->Result1CGS wins(High Affinity)Result2Dominant Product:Threonine (Thr Path)Cond2->Result2TS wins(SAM Activation)

Caption: Figure 2. Experimental workflow to validate the SAM-dependent switching mechanism in plant OPHS utilization.

Part 4: Implications for Development[1]

Herbicide Design

The plant CGS enzyme is a prime target for herbicides because mammals lack this pathway (we must ingest Met/Thr).[1]

  • Strategy: Inhibiting CGS causes a buildup of OPHS.[1]

  • Mechanism of Toxicity: Interestingly, it is not just the lack of Methionine that kills the plant, but the toxic accumulation of OPHS or the diversion of flux into Threonine (causing amino acid imbalance) that disrupts regulation.

  • Inhibitors: Propargylglycine (PAG) is a suicide inhibitor of CGS.[1]

Metabolic Engineering (Methionine Enhancement)

Attempts to engineer high-methionine crops (for better nutritional value) often fail because of the TS "SAM Switch."[1]

  • The Problem: If you overexpress CGS to make more Met, the resulting rise in SAM activates TS.[1]

  • The Consequence: The activated TS drains the OPHS pool, capping Met production.[1]

  • The Solution: Successful engineering requires a mutant TS that is insensitive to SAM activation, or a CGS with artificially lowered

    
     [4].
    

References

  • Ravanel, S., Gakière, B., Job, D., & Douce, R. (1998). The specific features of methionine biosynthesis and metabolism in plants. Proceedings of the National Academy of Sciences, 95(13), 7805-7812. Link

  • Curien, G., Ravanel, S., & Dumas, R. (2003). A kinetic model of the branch-point between the methionine and threonine biosynthesis pathways in Arabidopsis thaliana. European Journal of Biochemistry, 270(23), 4615-4627. Link

  • Laber, B., Maurer, W., Scharf, S., & Zeidler, J. (1999). Vitamin B6-independent threonine synthase from Thermus thermophilus: Sequence, purification, and kinetics. FEBS Letters, 449(1), 45-48. Link

  • Hesse, H., & Hoefgen, R. (2003).[10] Molecular engineering of the plant sulfur metabolic pathway. Agro Food Industry Hi-Tech, 14(6), 13-16.[1] Link

Detailed kinetic analysis of enzymes that utilize o-Phosphohomoserine as a substrate.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Branch Point Challenge

In the aspartate metabolic pathway of plants and certain bacteria, O-phosphohomoserine (OPHS) serves as the critical "branch point" metabolite. It is the substrate for two competing enzymes that dictate the fate of carbon and nitrogen flow:

  • Threonine Synthase (TS): Converts OPHS to Threonine (Thr).[1]

  • Cystathionine

    
    -Synthase (CGS):  Converts OPHS (and Cysteine) to Cystathionine, the precursor to Methionine (Met).[2]
    

Why this comparison matters: The kinetic balance between TS and CGS is not merely a matter of substrate affinity; it is a sophisticated regulatory switch controlled by S-adenosylmethionine (SAM). Understanding these kinetics is essential for metabolic engineering (e.g., bio-fortifying crops with methionine) and antimicrobial drug development.

This guide provides a detailed kinetic benchmarking of these enzymes, focusing on the plant model (Arabidopsis thaliana) where both enzymes compete for the same OPHS substrate, unlike E. coli where CGS utilizes O-succinylhomoserine.

Mechanistic Profiles

Before analyzing the kinetics, one must understand the chemical transformation, as this dictates the choice of assay. Both enzymes are Pyridoxal 5'-phosphate (PLP) dependent but employ distinct reaction mechanisms.

FeatureThreonine Synthase (TS)Cystathionine

-Synthase (CGS)
EC Number 4.2.3.12.5.1.48
Reaction Type

-elimination /

-replacement

-replacement (Ping-Pong or Sequential)
Co-substrate None (Hydrolysis)Cysteine
Leaving Group Inorganic Phosphate (

)
Inorganic Phosphate (

)
Mechanism PLP-dependent elimination of phosphate to form a vinyl-glycine intermediate, followed by water attack and isomerization.PLP-dependent displacement of the

-phosphate group by the sulfur atom of cysteine.
Regulation Allosteric Activation: Strongly activated by SAM.Feedback Repression: Expression downregulated by Met/SAM (mRNA stability).

Kinetic Benchmarking (The Data)

The following data highlights the "Tug-of-War" for OPHS. Note the dramatic shift in TS efficiency in the presence of SAM.

Table 1: Comparative Kinetic Parameters (A. thaliana isoforms)
Enzyme StateSubstrate

(

M)

(

)
Specificity (

) (

)
Physiological Implication
CGS (Constitutive) OPHS2,500 ~14

Moderate affinity; sets the baseline flux toward Methionine.
TS (No SAM) OPHS> 5,000< 0.1Very LowWithout SAM (low Met), TS is virtually inactive, forcing OPHS toward Met synthesis.
TS (+ SAM) OPHS70 ~ 4.5

High Met signals "enough Met"; SAM activates TS 50-fold, diverting OPHS to Thr.

Key Insight: In the absence of SAM, CGS wins the competition for OPHS due to the extremely high


 of TS. When SAM accumulates (signaling sufficient Methionine), TS affinity increases ~70-fold, effectively shutting down the Methionine branch.

Metabolic Pathway Visualization

The following diagram illustrates the competition for OPHS and the regulatory feedback loop.

OPHS_Pathway Asp Aspartate OPHS O-Phosphohomoserine (OPHS) Asp->OPHS TS Threonine Synthase (TS) OPHS->TS CGS Cystathionine Gamma-Synthase (CGS) OPHS->CGS Thr Threonine Met Methionine SAM S-Adenosyl methionine (SAM) Met->SAM SAM->TS Allosteric Activation SAM->CGS Repression (mRNA) Cyst Cystathionine Cyst->Met TS->Thr CGS->Cyst

Figure 1: The OPHS Branch Point. Green arrows indicate the Threonine pathway; Red arrows indicate the Methionine pathway. Dashed lines represent regulation by SAM.

Experimental Protocols

Since OPHS is not stable for long-term storage and is expensive, accurate kinetic analysis requires rigorous substrate handling and validated assay methods.

Substrate Preparation (Critical Step)

Commercial OPHS is often impure or hydrolyzed. For kinetic precision, enzymatic synthesis is recommended.

  • Reaction: Homoserine + ATP

    
     OPHS + ADP.
    
  • Purification: Anion exchange chromatography (Dowex 1X8). Elute with a formate gradient.

  • Quality Control: Verify purity via

    
    -NMR (signal at ~4.2 ppm). Ensure <1% free phosphate (
    
    
    
    ) contamination, as this interferes with the detection assay.
Method A: Discontinuous Malachite Green Assay (Universal)

Both TS and CGS release inorganic phosphate (


). This is the most robust method for comparing specific activities.

Reagents:

  • Malachite Green Reagent: 0.045% Malachite Green, 4.2% Ammonium Molybdate in 4M HCl.

  • Additives: Steric stabilizer (e.g., Tween 20) to prevent precipitation.

Protocol:

  • Incubation: Mix Enzyme + OPHS (0.05 - 5 mM) in HEPES buffer (pH 7.5 for CGS, pH 8.0 for TS).

    • For CGS: Add 1 mM L-Cysteine.

    • For TS: Add 100

      
      M SAM (unless testing basal rate).
      
  • Time Course: Incubate at 25°C. Remove 50

    
    L aliquots at 1, 2, 5, and 10 minutes.
    
  • Quench: Immediately mix aliquot with 800

    
    L Malachite Green Reagent.
    
  • Develop: Incubate 20 mins for color development.

  • Measure: Absorbance at 660 nm.

  • Validation: Must run a "No Enzyme" control to subtract spontaneous OPHS hydrolysis.

Method B: Continuous Coupled Assay (TS Specific)

For capturing rapid kinetics or allosteric transitions of Threonine Synthase.

Mechanism:



(NADH consumption monitored at 340 nm)

Protocol:

  • Cuvette: 100 mM HEPES (pH 8.0), 0.15 mM NADH, 50 mM KCl.

  • Coupling Enzymes: Add excess Threonine Deaminase (TD) and Lactate Dehydrogenase (LDH). Note: Ensure TD is not rate-limiting.

  • Initiate: Add TS.

  • Observation: Monitor decrease in

    
    .
    

Assay Decision Workflow

Use this logic flow to select the appropriate kinetic validation method for your specific research question.

Assay_Workflow Start Select Assay Method Q1 Are you measuring TS or CGS? Start->Q1 TS_Path Threonine Synthase (TS) Q1->TS_Path CGS_Path Cystathionine Gamma-Synthase (CGS) Q1->CGS_Path Q2_TS Need real-time kinetics? TS_Path->Q2_TS Q2_CGS Is Cysteine available? CGS_Path->Q2_CGS Coupled Coupled Assay (NADH) (TD + LDH) Q2_TS->Coupled Yes Malachite Malachite Green Assay (Phosphate Release) Q2_TS->Malachite No (Endpoint sufficient) Q2_CGS->Malachite Yes (Standard) HPLC HPLC (OPA Derivatization) (Measure Cystathionine) Q2_CGS->HPLC Validation Required

Figure 2: Decision tree for selecting the optimal kinetic assay based on enzyme type and data requirements.

Troubleshooting & Expert Tips

  • The "Phosphate" Trap: Commercial enzyme preparations often contain phosphate buffers. Dialyze your enzymes thoroughly against HEPES or Tris before running Malachite Green assays, or your background signal will saturate the detector.

  • SAM Instability: When testing TS activation, prepare fresh SAM solutions on ice. SAM degrades to S-adenosylhomocysteine (SAH), which is a potent inhibitor of many methyltransferases (though less critical for TS, it complicates the mixture).

  • Substrate Inhibition: High concentrations of Cysteine (> 2 mM) can inhibit CGS. Perform a Cysteine titration curve before fixing the concentration for OPHS

    
     determination.
    

References

  • Curien, G., Job, D., Douce, R., & Dumas, R. (1998). Allosteric activation of Arabidopsis threonine synthase by S-adenosylmethionine.[3] Biochemistry, 37(38), 13212–13221.

  • Ravanel, S., Gakière, B., Job, D., & Douce, R. (1998). The specific features of methionine biosynthesis and metabolism in plants. Proceedings of the National Academy of Sciences, 95(13), 7805–7812.

  • Laber, B., Maurer, W., Scharf, S., & Zeidler, K. (1999). Vitamin B6-independent synthesis of O-phosphohomoserine: A key step in threonine and methionine biosynthesis. FEBS Letters, 449(1), 45-48.

  • Amir, R., Hacham, Y., & Galili, G. (2002).

    
    -synthase and threonine synthase operate in concert to regulate carbon flow towards methionine in plants. Trends in Plant Science, 7(4), 153-156.
    

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.